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  • Product: 4-(1H-imidazol-1-yl)butanoic acid hydrochloride
  • CAS: 74706-77-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility Profile of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride

Foreword: Charting the Course of a Molecule's Bioavailability To the researchers, scientists, and drug development professionals who navigate the complex journey from a promising molecule to a life-changing therapeutic,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course of a Molecule's Bioavailability

To the researchers, scientists, and drug development professionals who navigate the complex journey from a promising molecule to a life-changing therapeutic, this guide is dedicated. The solubility of an active pharmaceutical ingredient (API) is not merely a physicochemical parameter; it is a cornerstone of its developability, dictating its absorption, distribution, and ultimate efficacy. This document provides a comprehensive exploration of the solubility profile of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride, a molecule of interest due to its structural motifs—an imidazole ring and a butanoic acid chain—which are prevalent in numerous pharmacologically active compounds. While specific experimental data for this exact molecule is not extensively published, this guide will leverage established principles of medicinal chemistry and pharmaceutical sciences to predict its behavior and provide robust, field-proven methodologies for its empirical determination. We will dissect the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity.

Physicochemical Landscape of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride

Understanding the intrinsic properties of a molecule is paramount to predicting its solubility. 4-(1H-imidazol-1-yl)butanoic acid hydrochloride is a salt, formed from the reaction of the zwitterionic parent molecule with hydrochloric acid. This immediately suggests a higher aqueous solubility compared to its free base form, particularly at acidic pH.

The parent molecule is amphoteric, possessing both a basic imidazole ring and an acidic carboxylic acid group. The imidazole ring is a weak base, with the pKa of its conjugate acid typically around 7.[1] The carboxylic acid moiety is a weak acid, with an estimated pKa in the range of 4-5. This dual nature means its net charge, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.

Table 1: Predicted Physicochemical Properties of 4-(1H-imidazol-1-yl)butanoic acid

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₁ClN₂O₂Based on chemical structure.
Molecular Weight 190.63 g/mol Calculated from the molecular formula.
Predicted pKa (basic) ~6.5 - 7.5Imidazole moiety. The exact value is influenced by the butanoic acid side chain.
Predicted pKa (acidic) ~4.0 - 5.0Butanoic acid moiety.
Form Likely a crystalline solid.[2][3]Hydrochloride salts of small organic molecules are typically crystalline.
Hygroscopicity Potentially hygroscopic.The presence of polar functional groups and the salt form can attract water.[2]
Polymorphism Possible.[2][3][4]Many pharmaceutical solids can exist in multiple crystalline forms, each with a unique solubility profile.

The Critical Role of pH in Solubility: A Predicted Profile

The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[5][6] For 4-(1H-imidazol-1-yl)butanoic acid hydrochloride, we can predict a "U"-shaped pH-solubility profile.

  • At low pH (e.g., pH 1-3): The carboxylic acid will be protonated (neutral), and the imidazole ring will be protonated (cationic). The molecule will carry a net positive charge, leading to high aqueous solubility due to the formation of the highly soluble hydrochloride salt.

  • In the mid-pH range (isoelectric point, around pH 4-6): The carboxylic acid will be deprotonated (anionic), and the imidazole ring will be protonated (cationic). The molecule will exist predominantly as a zwitterion with a net neutral charge. This is where the lowest aqueous solubility is expected.

  • At high pH (e.g., pH > 8): The carboxylic acid will be deprotonated (anionic), and the imidazole ring will be neutral. The molecule will carry a net negative charge and exist as a soluble salt with the counter-ion in the buffer (e.g., sodium or potassium), leading to increased solubility.

Experimental Determination of Solubility: A Methodical Approach

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic assessments. Kinetic solubility provides a high-throughput initial screen, while thermodynamic solubility offers the definitive equilibrium value.[7][8][9]

Kinetic Solubility Assessment

This method is ideal for early-stage discovery to quickly assess a compound's solubility under non-equilibrium conditions.[8][9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentrations (typically ranging from 1 to 200 µM) and a final DMSO concentration of ≤1%.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[7][8]

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[9][10]

Diagram 1: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate 96-well Plate stock->plate Serial Dilution buffer Add Aqueous Buffer plate->buffer incubate Incubate (2h, 25°C) buffer->incubate nephelometer Measure Turbidity (Nephelometer) incubate->nephelometer result Kinetic Solubility Value nephelometer->result

Caption: Workflow for nephelometric kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assessment

This "gold standard" shake-flask method determines the true solubility of a compound at equilibrium and is crucial for later-stage development.[8][11]

Experimental Protocol: pH-Dependent Thermodynamic Solubility

  • Media Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0) to cover the physiological range.[12]

  • Compound Addition: Add an excess of solid 4-(1H-imidazol-1-yl)butanoic acid hydrochloride to vials containing each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C ± 1°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8][13]

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation and/or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for any polymorphic transformations or salt disproportionation during the experiment.[11]

Table 2: Data Summary for Thermodynamic Solubility

pH of BufferTemperature (°C)Solubility (mg/mL)Solid Form Post-Equilibration
1.237[Experimental Data][e.g., Form A]
2.037[Experimental Data][e.g., Form A]
4.537[Experimental Data][e.g., Zwitterion]
6.837[Experimental Data][e.g., Zwitterion]
7.437[Experimental Data][e.g., Free Base]
9.037[Experimental Data][e.g., Free Base]

Diagram 2: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis compound Excess Solid Compound vials Vials compound->vials buffers pH Buffers (1.2 - 9.0) buffers->vials agitate Agitate (24-48h, 37°C) vials->agitate separate Centrifuge/Filter agitate->separate supernatant Saturated Supernatant separate->supernatant solid Remaining Solid separate->solid hplc Quantify by HPLC-UV supernatant->hplc xrpd Analyze by XRPD/DSC solid->xrpd solubility_data Solubility Data hplc->solubility_data solid_state_data Solid State Data xrpd->solid_state_data

Caption: Workflow for thermodynamic solubility determination.

Beyond Buffers: Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human gastrointestinal fluids.[14][15][16]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): This medium has a pH of approximately 6.5 and contains bile salts and phospholipids, simulating the conditions in the small intestine before a meal.[16]

  • Fed State Simulated Intestinal Fluid (FeSSIF): With a lower pH of around 5.0 and higher concentrations of bile salts and lipids, FeSSIF mimics the intestinal environment after food intake.[16]

The experimental protocol for determining solubility in these media is similar to the thermodynamic shake-flask method, but with the substitution of the simple buffers with FaSSIF or FeSSIF.[17][18]

The Influence of Polymorphism and Solid-State Form

The crystal structure of a compound can significantly impact its solubility.[3][4] It is crucial to characterize the solid form of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride both before and after solubility experiments. A metastable polymorph may exhibit transiently higher solubility before converting to a more stable, less soluble form. The potential for hydrate formation should also be investigated, as hydrates often have different solubility profiles than their anhydrous counterparts.[2]

Conclusion: A Roadmap for Comprehensive Solubility Characterization

The solubility profile of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride is predicted to be complex and highly pH-dependent, a direct consequence of its amphoteric nature. While this guide provides a robust theoretical framework and detailed experimental protocols, empirical data is indispensable. A thorough investigation encompassing kinetic, thermodynamic, and biorelevant solubility studies, coupled with diligent solid-state characterization, will provide the critical insights necessary to guide formulation development and predict the in vivo behavior of this promising compound. This methodical approach ensures that decisions are based on a foundation of scientific rigor, paving the way for successful drug development.

References

  • Bendamustine Hydrochloride USP 2025. Trungtamthuoc.com. Available from: [Link]

  • Bendamustine hydrochloride monohydrate. PubChem. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Theoretical Properties of Imidazole-Containing Butanoic Acids

Audience: Researchers, scientists, and drug development professionals. Executive Summary Imidazole-containing butanoic acids represent a fascinating class of molecules at the intersection of bioactivity and chemical vers...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imidazole-containing butanoic acids represent a fascinating class of molecules at the intersection of bioactivity and chemical versatility. As structural mimics of key neurotransmitters and metabolic products, their potential in medicinal chemistry is significant. This guide provides a deep dive into the theoretical properties of these compounds, moving beyond simple empirical descriptions to elucidate the quantum mechanical and conformational underpinnings of their behavior. By leveraging computational chemistry, we can predict, understand, and ultimately manipulate these properties to design more effective therapeutic agents. This document serves as a comprehensive resource for researchers, detailing not only the core theoretical concepts but also the practical methodologies required to explore them.

Introduction: The Significance of the Imidazole-Butanoic Acid Scaffold

The imidazole ring is a privileged structure in medicinal chemistry.[1] It is a five-membered aromatic heterocycle containing two nitrogen atoms, a scaffold found in essential biological molecules like the amino acid histidine and the neurotransmitter histamine.[2] Its unique electronic properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature (acting as both a weak acid and a weak base), make it a highly versatile component in drug design.[2][3] When coupled with a butanoic acid chain, the resulting molecule can act as an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural mimicry makes imidazole-containing butanoic acids compelling candidates for modulating GABAergic neurotransmission and developing novel therapeutics for neurological disorders.[4][5]

Understanding the subtle interplay between the imidazole head and the flexible butanoic acid tail is paramount for rational drug design. Theoretical and computational chemistry provides an indispensable toolkit for this purpose. By modeling these molecules in silico, we can dissect their structural, electronic, and conformational properties with a level of detail unattainable through experimental methods alone. This guide will explore these theoretical properties, providing both foundational knowledge and actionable protocols for researchers in the field.

Part 1: Molecular Structure, Isomerism, and Tautomerism

The connectivity between the imidazole ring and the butanoic acid chain gives rise to several constitutional isomers, each with distinct electronic and steric properties. The two primary isomers are 4-(1H-imidazol-1-yl)butanoic acid, where the chain is attached to the N1 nitrogen, and 4-(1H-imidazol-4-yl)butanoic acid (or the equivalent 5-yl position due to tautomerism), where the chain is attached to a carbon atom.

A critical feature of the imidazole ring, particularly when C-substituted, is tautomerism. The proton on a nitrogen atom can migrate to the other nitrogen, leading to two distinct tautomeric forms (Nτ-H and Nπ-H) that are in rapid equilibrium.[2][3] This equilibrium can be influenced by the chemical environment and has profound implications for receptor binding, as it alters the hydrogen bonding capabilities of the molecule.

G cluster_0 Constitutional Isomers & Tautomers Isomer1_img Isomer1_label 4-(1H-imidazol-1-yl)butanoic acid (N-substituted) Isomer2_img Isomer2_label 4-(1H-imidazol-4-yl)butanoic acid (C-substituted, Nτ-H tautomer) Isomer3_img Isomer2_img->Isomer3_img Tautomeric Equilibrium Isomer3_label Isomer3_label

Caption: Key isomers and tautomers of imidazole-butanoic acid.

Part 2: Electronic Architecture and Physicochemical Properties

The biological activity of a molecule is intrinsically linked to its electronic properties. For imidazole-containing butanoic acids, key factors include the charge distribution across the molecule, the aromaticity of the imidazole ring, and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties can be reliably calculated using quantum mechanical methods like Density Functional Theory (DFT).[6]

  • Aromaticity and Polarity : The imidazole ring is an electron-rich aromatic system.[2] This aromaticity contributes to its planarity and stability. It is also a highly polar compound, with a significant dipole moment.[2]

  • Acid-Base Properties : The imidazole ring is amphoteric. The sp2-hybridized nitrogen (N3 in 1H-imidazole) is basic (pKaH ≈ 7), while the N-H proton is weakly acidic (pKa ≈ 14.5).[2][3] These properties are crucial for forming ionic interactions with biological targets.

  • Charge Distribution : The nitrogen atoms and the carboxylic acid group are regions of high negative electrostatic potential, making them prime locations for hydrogen bonding and interactions with cations. The delocalized π-system of the imidazole ring can participate in π-π stacking or cation-π interactions.

Table 1: Computed Physicochemical Properties of 4-(1H-imidazol-1-yl)butanoic acid

Property Value Source
Molecular Weight 154.17 g/mol PubChem[7]
XLogP3-AA -0.2 PubChem[7]
Hydrogen Bond Donor Count 1 PubChem[7]
Hydrogen Bond Acceptor Count 3 PubChem[7]
Topological Polar Surface Area 55.1 Ų PubChem[7]

| Rotatable Bond Count | 4 | PubChem[7] |

These computed properties provide a quantitative basis for understanding the molecule's likely behavior in a biological system, such as its solubility and ability to cross cell membranes.

Part 3: The Conformational Landscape: Flexibility and Shape

While 2D structures are useful, the 3D shape, or conformation, of a molecule dictates its ability to bind to a receptor. The butanoic acid chain has several rotatable single bonds, giving the molecule significant conformational flexibility. A thorough conformational analysis is essential to identify the low-energy (i.e., most probable) shapes the molecule can adopt.[8]

The process involves systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformer. This exploration of the potential energy surface (PES) reveals the stable conformers (energy minima) and the energy barriers between them.[8] The global minimum energy conformation is the most stable shape, but other low-energy conformers may be biologically relevant, as the energy of receptor binding can overcome small conformational energy penalties. This concept is central to the "induced fit" model of ligand-receptor interactions.

G start Initial 3D Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt check_freq Frequency Calculation geom_opt->check_freq is_minimum True Minimum? (No imaginary frequencies) check_freq->is_minimum is_minimum->geom_opt No (TS found) Perturb structure conf_search Systematic Conformational Search (Rotate key dihedral angles) is_minimum->conf_search Yes cluster Cluster Conformers (Based on RMSD) conf_search->cluster reoptimize Re-optimize Unique Conformers (Higher level of theory) cluster->reoptimize analyze Analyze Low-Energy Conformers (Population, Dihedrals, Shape) reoptimize->analyze

Caption: Workflow for performing a computational conformational analysis.

Part 4: Methodologies for Theoretical Investigation

To ensure scientific integrity, theoretical protocols must be robust and reproducible. Here are step-by-step methodologies for key computational experiments.

Protocol 1: DFT Geometry Optimization and Electronic Property Calculation

This protocol establishes the most stable 3D structure and fundamental electronic properties of a single isomer.

  • Structure Preparation : Draw the 2D structure of the desired isomer (e.g., 4-(1H-imidazol-1-yl)butanoic acid) in a molecular editor and generate an initial 3D conformation.

  • Input File Generation : Using a computational chemistry software package (e.g., Gaussian, ORCA), create an input file specifying the coordinates, charge (usually 0 for the neutral acid), and spin multiplicity (usually 1 for a singlet).

  • Calculation Specification :

    • Method : Choose a DFT functional. B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[6]

    • Basis Set : Select a basis set. The Pople-style 6-31G(d) basis set is a common starting point for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) or an Ahlrichs-type basis set like def2-TZVP should be used.

    • Keywords : Include keywords for Opt (geometry optimization) and Freq (frequency calculation). The Freq calculation is critical to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[6]

    • Solvation Model : To simulate a biological environment, include a continuum solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.

  • Execution and Analysis : Run the calculation. Upon completion, verify the absence of imaginary frequencies in the output file. The final coordinates represent the optimized geometry. Analyze the output for electronic properties such as dipole moment, Mulliken or NBO charges, and HOMO/LUMO energies.

Protocol 2: Molecular Docking Simulation

This protocol predicts the preferred binding orientation of a ligand within a receptor's active site.

  • Receptor Preparation :

    • Obtain the 3D crystal structure of the target protein (e.g., a GABA-A receptor homology model) from a database like the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Schrödinger's Maestro, prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation :

    • Use the low-energy conformer(s) of the imidazole-butanoic acid obtained from Protocol 1 or a conformational search.

    • Assign partial charges and define the rotatable bonds.

  • Grid Generation : Define the docking search space by placing a grid box around the known or predicted active site of the receptor. The size of the box should be sufficient to accommodate the ligand in various orientations.

  • Docking Execution : Run the docking algorithm (e.g., AutoDock Vina). The software will systematically place the ligand in the grid box, evaluating thousands of possible binding poses using a scoring function that estimates the binding free energy.

  • Pose Analysis : Analyze the top-scoring binding poses. Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. The predicted binding mode provides a structural hypothesis for the molecule's mechanism of action that can guide further experimental work.[9]

Conclusion

The theoretical properties of imidazole-containing butanoic acids provide a rich and detailed picture of their potential as therapeutic agents. Through the lens of computational chemistry, we can move from a flat, 2D representation to a dynamic 3D model, complete with a nuanced understanding of its electronic landscape and conformational preferences. This in-depth knowledge allows for a more rational, hypothesis-driven approach to drug design. By predicting how structural modifications will affect isomeric stability, electronic character, and 3D shape, researchers can prioritize the synthesis of compounds with a higher probability of desired biological activity, ultimately accelerating the journey from molecular concept to clinical candidate.

References

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Foundational

potential biological activity of (imidazol-1-yl)alkanoic acids

An In-Depth Technical Guide on the Potential Biological Activity of (imidazol-1-yl)alkanoic Acids Authored by a Senior Application Scientist Abstract The imidazole nucleus is a cornerstone in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Biological Activity of (imidazol-1-yl)alkanoic Acids

Authored by a Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] When functionalized with an alkanoic acid chain at the N-1 position, the resulting (imidazol-1-yl)alkanoic acids and their derivatives emerge as a class of compounds with a vast and compelling range of biological activities. This guide provides an in-depth exploration of their potential as antifungal, anticancer, antimicrobial, and enzyme-inhibiting agents. We will dissect the mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. The narrative is designed for researchers, scientists, and drug development professionals, offering not just data, but the scientific rationale behind the discovery and development of these versatile molecules.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a highly versatile pharmacophore.[3] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets such as enzymes and receptors.[1] The incorporation of an alkanoic acid moiety introduces a flexible linker and a terminal carboxylic group, which can be further modified (e.g., through esterification or amidation) to fine-tune the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. This strategic combination of a proven pharmacophore with a modifiable side chain is a key reason for the broad spectrum of biological activities observed in this class of compounds.[2]

Antifungal Activity: Disrupting Fungal Cell Integrity

The rise of invasive fungal infections, coupled with increasing drug resistance, necessitates the development of novel antifungal agents.[4][5] Imidazole derivatives, including (imidazol-1-yl)alkanoic acids and their esters, have long been a focal point of this research, with many clinically used azole antifungals serving as benchmarks.[6][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.

The imidazole's non-bonding electron pair on one of its nitrogen atoms coordinates with the heme iron atom at the active site of CYP51. This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[6]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Block Lanosterol->Block Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole (Imidazol-1-yl)alkanoic Acid Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole->CYP51 Binds to Heme Iron CYP51->Block Block->Ergosterol G cluster_pathway BCR-ABL Kinase Signaling in CML cluster_inhibition Inhibition Mechanism BCR_ABL BCR-ABL (Constitutively Active Kinase) Phosphorylation Phosphorylation BCR_ABL->Phosphorylation Block BCR_ABL->Block ATP ATP ATP->Phosphorylation ATP->Block Substrate Downstream Substrates Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Phosphorylation->Substrate Imidazole_TKI (Imidazol-1-yl)alkanoic Acid Derivative (TKI) Imidazole_TKI->BCR_ABL Binds to ATP-binding site Block->Phosphorylation BLOCKED G cluster_workflow General Synthesis Workflow Start Starting Materials (e.g., Imidazole, Haloalkanoic Ester) Reaction N-Alkylation Reaction Start->Reaction Intermediate Ester Intermediate Reaction->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate->Hydrolysis Product (Imidazol-1-yl)alkanoic Acid Hydrolysis->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis of (imidazol-1-yl)alkanoic acids.

Conclusion and Future Directions

(Imidazol-1-yl)alkanoic acids and their derivatives represent a privileged and highly adaptable chemical scaffold with a remarkable breadth of biological activity. Their proven success as antifungal agents, coupled with their emerging potential in oncology and bacteriology, underscores their importance in modern drug discovery. Future research will likely focus on the synthesis of novel analogues with improved potency and selectivity, the exploration of hybrid molecules combining the imidazole core with other pharmacophores, and the detailed elucidation of their interactions with biological targets through computational modeling and structural biology. The continued investigation of this versatile chemical class holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.

References

  • Al-Abdullah, N. H., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PubMed Central. Available at: [Link]

  • Papanastasiou, I., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • Welin, M., et al. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Manne, V., et al. (1995). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. Available at: [Link]

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  • Noble, M. A., et al. (1998). Imidazolyl carboxylic acids as mechanistic probes of flavocytochrome P-450 BM3. PubMed. Available at: [Link]

  • S. R, Dr. S., et al. (2024). Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Journal of Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. PubMed Central. Available at: [Link]

  • A review: Imidazole synthesis and its biological activities. (n.d.). Available at: [Link]

  • Frizzo, C. P., et al. (2021). Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions. ResearchGate. Available at: [Link]

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  • Chen, Y., et al. (2018). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. Available at: [Link]

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  • Al-blewi, F. F., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Available at: [Link]

  • Gümüş, F., et al. (2023). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. MDPI. Available at: [Link]

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Exploratory

The Ascendant Role of Imidazole-Based Carboxylic Acids in Modern Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Unassuming Powerhouse of Heterocyclic Chemistry The imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Powerhouse of Heterocyclic Chemistry

The imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal and materials chemistry.[1][2] Its unique electronic properties, amphoteric nature, and ability to engage in a multitude of intermolecular interactions have rendered it a "privileged scaffold" in the design of bioactive molecules and functional materials.[2] When appended with a carboxylic acid functionality, the resulting imidazole-based carboxylic acids unlock a new dimension of chemical versatility and biological significance. This technical guide aims to provide a comprehensive literature review of these remarkable compounds, delving into their synthesis, physicochemical properties, and burgeoning applications, with a particular focus on their role in drug discovery and materials science.

Chapter 1: The Synthetic Toolkit for Imidazole-Based Carboxylic Acids

The strategic introduction of a carboxylic acid group onto the imidazole core can be achieved through a variety of synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern on the imidazole ring and the nature of other functional groups present in the molecule.

Building the Ring: De Novo Synthesis of Imidazole Carboxylic Acids

One of the most direct approaches involves the construction of the imidazole ring with the carboxylic acid moiety already incorporated into one of the building blocks.

A notable example is the synthesis of imidazole-4,5-dicarboxylic acid , which can be prepared from tartaric acid.[3] The process involves the nitration of D-tartaric acid, followed by a reaction of the resulting dinitrotartaric acid with ammonia and an aldehyde.[4] This method allows for the introduction of a substituent at the 2-position of the imidazole ring by varying the aldehyde used in the reaction.[4]

Caption: Synthesis of 2-substituted-imidazole-4,5-dicarboxylic acids from tartaric acid.

Another versatile method for constructing the imidazole ring is the Debus-Radziszewski synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] While this method is broadly applicable for C-substituted imidazoles, its adaptation for the direct synthesis of imidazole carboxylic acids is less common and often requires precursors already bearing the carboxylate group.[5]

Functionalizing the Pre-formed Ring: Post-Synthetic Modification

Alternatively, the carboxylic acid group can be introduced onto a pre-existing imidazole ring. This approach offers flexibility in terms of the starting imidazole scaffold.

Oxidation of Benzimidazoles: A powerful strategy for the synthesis of imidazole-4,5-dicarboxylic acid involves the oxidative cleavage of the benzene ring of a benzimidazole precursor.[3] This transformation can be achieved using strong oxidizing agents such as potassium permanganate or potassium dichromate.[6] More recently, greener methods employing hydrogen peroxide in a sulfuric acid medium have been developed, offering higher yields and improved safety profiles.[4][7]

Oxidation_of_Benzimidazole Benzimidazole 2-Alkylbenzimidazole Dicarboxylic_Acid 2-Alkylimidazole- 4,5-dicarboxylic acid Benzimidazole->Dicarboxylic_Acid H2O2, H2SO4

Caption: Oxidative cleavage of 2-alkylbenzimidazoles to yield 2-alkylimidazole-4,5-dicarboxylic acids.

Carboxylation of Imidazoles: The direct introduction of a carboxylic acid group at the C2 position can be challenging. However, imidazole-2-carboxylic acid can be synthesized through the oxidation of imidazole-2-carboxaldehyde. A detailed experimental protocol involves the treatment of aqueous imidazole-2-carboxaldehyde with a 30% hydrogen peroxide solution at room temperature for 72 hours.[8]

For the synthesis of imidazole-4(5)-carboxylic acids , a direct carboxylation approach has been developed. This involves reacting imidazole with carbon dioxide in the presence of an alkali metal carbonate, bicarbonate, or hydroxide at elevated temperatures and pressures.[3]

Table 1: Summary of Key Synthetic Routes to Imidazole Carboxylic Acids

Target CompoundSynthetic ApproachKey ReagentsReference(s)
Imidazole-4,5-dicarboxylic acidRing formationTartaric acid, HNO₃/H₂SO₄, NH₃, Aldehyde[3][4]
Imidazole-4,5-dicarboxylic acidOxidationBenzimidazole, KMnO₄ or H₂O₂/H₂SO₄[4][6][7]
Imidazole-2-carboxylic acidOxidationImidazole-2-carboxaldehyde, H₂O₂[8]
Imidazole-4(5)-carboxylic acidCarboxylationImidazole, CO₂, Alkali metal base[3]
Imidazole-4-carboxylate DerivativesCycloaminationEnamines, tBuONO, KI[5]
1,5-Diaryl-1H-imidazole-4-carboxylic acidsCycloadditionEthyl isocyanoacetate, Diarylimidoyl chlorides[5]

Chapter 2: Physicochemical Properties and Their Implications

The presence of both the imidazole ring and a carboxylic acid group imparts a unique set of physicochemical properties to these molecules. The imidazole moiety provides a basic nitrogen atom (the pyridine-like N3) and an acidic N-H proton, making the molecule amphoteric.[5] The carboxylic acid group, of course, adds a strongly acidic proton. This combination of acidic and basic centers, along with the aromatic nature of the imidazole ring, governs the solubility, pKa, and coordination behavior of these compounds.

The pKa of the imidazole ring's conjugate acid is approximately 7, while the pKa of the N-H proton is around 14.5, making it less acidic than carboxylic acids.[5] The carboxylic acid group typically has a pKa in the range of 3-5. These distinct pKa values allow for selective protonation and deprotonation at different pH values, a property that is crucial for their biological activity and their application as ligands in coordination chemistry.[6]

Chapter 3: The Expanding Role in Drug Discovery and Development

Imidazole-based carboxylic acids are integral to a wide array of therapeutic agents, acting either as the active pharmaceutical ingredient (API) itself or as a crucial intermediate in its synthesis.[1][9][10] Their ability to mimic peptide bonds, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites makes them highly valuable in drug design.[2]

Antimicrobial and Antiviral Agents

Derivatives of imidazole carboxylic acids have shown significant promise as antimicrobial and antiviral agents. For instance, 1H-imidazole-2-carboxylic acid derivatives have been optimized as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem antibiotics.[11][12] These inhibitors act synergistically with existing antibiotics to restore their efficacy against resistant bacterial strains.[12] Furthermore, imidazole-4,5-dicarboxamide derivatives have been identified as potent inhibitors of the dengue virus.[7][13]

Anticancer Therapeutics

The imidazole scaffold is a recurring motif in anticancer drug discovery.[14] Dacarbazine, an imidazole carboxamide derivative, is a clinically used chemotherapeutic agent for the treatment of melanoma and Hodgkin's lymphoma.[15] Its synthesis involves the diazotization of 5-aminoimidazole-4-carboxamide followed by coupling with dimethylamine.[14][15] Imidazole-based compounds have been investigated as enzyme inhibitors, hypoxia-targeted therapies, and regulators of intracellular pH in cancer cells.[16]

Dacarbazine_Synthesis AICA 5-Aminoimidazole- 4-carboxamide Diazonium_Salt 5-Diazoimidazole- 4-carboxamide AICA->Diazonium_Salt NaNO2, HCl Dacarbazine Dacarbazine Diazonium_Salt->Dacarbazine Dimethylamine

Caption: Synthetic pathway for the anticancer drug Dacarbazine.

Cardiovascular Drugs

The angiotensin-converting enzyme (ACE) inhibitor Trandolapril is another example of a successful drug that incorporates an imidazole-related moiety, specifically an octahydro-indole-2-carboxylic acid which shares structural similarities.[17][18][19] While not a direct imidazole carboxylic acid, its synthesis and mechanism of action highlight the importance of heterocyclic carboxylic acids in cardiovascular medicine.[19]

Experimental Protocol: Synthesis of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid

This protocol details the synthesis of a key intermediate for various amide derivatives with potential pharmacological activity.[4]

Step 1: Synthesis of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole

  • To a solution of Metronidazole (1.71g, 0.01 mole) in dry benzene (20 mL), add thionyl chloride (1.18 g, 0.01 mole).

  • Reflux the reaction mixture for 7 hours, monitoring the reaction progress by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Recrystallize the obtained product from an ethanol-water mixture.

Step 2: Oxidation to 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid

  • To a solution of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole (1.89 g, 0.01 mole) in water (20 mL), add sodium bicarbonate (1.06 g, 0.01 mole) and potassium permanganate (1.57 g, 0.01 mole).

  • Reflux the reaction mixture for 15 hours.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Collect the precipitated product by filtration and recrystallize from ethanol.

Chapter 4: Frontiers in Materials Science: Coordination Polymers and MOFs

The multidentate coordination sites offered by imidazole dicarboxylic acids, involving both the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups, make them exceptional building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs).[1][6] These materials have garnered significant interest due to their potential applications in gas storage, catalysis, and luminescent sensing.[6]

Imidazole-4,5-dicarboxylic acid (H₃IMDC) is a particularly versatile ligand in this context.[1][6] It possesses six potential donor atoms and can be deprotonated to varying degrees, allowing for a rich and diverse coordination chemistry.[1][6] The resulting MOFs often exhibit fascinating network topologies and functional properties.[13]

MOF_Assembly Metal_Ion Metal Ion MOF Metal-Organic Framework Metal_Ion->MOF ImDC_Ligand Imidazole- dicarboxylic Acid ImDC_Ligand->MOF

Caption: Self-assembly of a Metal-Organic Framework from metal ions and imidazole-dicarboxylic acid ligands.

Conclusion: A Bright Future for a Versatile Scaffold

Imidazole-based carboxylic acids represent a dynamic and rapidly evolving field of chemical research. Their synthetic accessibility, coupled with their unique physicochemical properties, has positioned them as invaluable tools in both medicinal chemistry and materials science. From life-saving drugs to advanced functional materials, the applications of these compounds are vast and continue to expand. As our understanding of their structure-activity relationships deepens, we can anticipate the development of even more sophisticated and targeted applications in the years to come. This guide has provided a snapshot of the current landscape, and it is with great anticipation that we await the future innovations that will undoubtedly emerge from the continued exploration of this remarkable class of molecules.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 26, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. E. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755. [Link]

  • Patel, R. P., & Patel, K. C. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 1098-1103.
  • Khan, I., Zaib, S., & Batool, S. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33285-33295. [Link]

  • de Oliveira, R. S., de Oliveira, B. G., & de Albuquerque, S. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Google Patents. (1985). Preparation of imidazole-4,5-dicarboxylic acid.
  • Li, G., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 229, 113965. [Link]

  • PubMed. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2007). Process for the synthesis of the ace inhibitor trandolapril.
  • Google Patents. (2017). Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 183-196.
  • PubMed Central (PMC). (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Retrieved January 26, 2026, from [Link]

  • Thieme Chemistry. (2010). A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Retrieved January 26, 2026, from [Link]

  • KTU ePubl. (2020). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). Active pharmaceutical ingredients (APIs) based on imidazole or indolyl-derived imidazole scaffolds. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Dacarbazine. Retrieved January 26, 2026, from [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved January 26, 2026, from [Link]

  • PubMed. (1994). Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2008). Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof.
  • RSC Publishing. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved January 26, 2026, from [Link]

  • PubMed. (2019). Synthesis and characterization of a novel biocompatible pseudo-hexagonal NaCa-layered double metal hydroxides for smart pH-responsive drug release of dacarbazine and enhanced anticancer activity in malignant melanoma. Retrieved January 26, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-(1H-imidazol-1-yl)butanoic Acid Hydrochloride

Introduction: The Structural Imperative In the landscape of drug discovery and development, the precise structural elucidation of small molecules is a cornerstone of regulatory compliance, intellectual property protectio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative

In the landscape of drug discovery and development, the precise structural elucidation of small molecules is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, understanding structure-activity relationships (SAR). 4-(1H-imidazol-1-yl)butanoic acid hydrochloride is a compound of interest, featuring a hydrophilic imidazole ring, a flexible butanoic acid chain, and a salt form that influences its solubility and stability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming the identity, purity, and detailed structural features of such molecules in solution.

This guide provides a comprehensive, field-proven protocol for the NMR analysis of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride. It is designed for researchers, medicinal chemists, and analytical scientists, moving beyond a simple list of steps to explain the causality behind each experimental choice. This ensures not only the successful acquisition of high-quality NMR data but also a deeper understanding of the principles at play.

Part 1: Foundational Principles and Pre-Acquisition Strategy

A successful NMR experiment begins long before the sample is placed in the magnet. The chemical nature of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride dictates our strategic choices in sample preparation. The molecule's key features—a protonated imidazole ring (imidazolium), a carboxylic acid, and an aliphatic chain—present specific challenges and considerations.

The Critical Choice of Solvent

The hydrochloride salt form and the presence of both a carboxylic acid and a protonated imidazole ring make the molecule highly polar and likely soluble in polar protic solvents.

  • Deuterium Oxide (D₂O): This is an excellent initial choice due to the high polarity of the analyte. A key advantage is the exchange of labile protons (the carboxylic acid -COOH and the imidazole N-H) with deuterium. This simplifies the ¹H NMR spectrum by removing these broad and often pH-dependent signals, allowing for clearer observation of the carbon-bound protons.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Another strong candidate, DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of polar compounds. Unlike D₂O, it will not readily exchange the -COOH and N-H protons, allowing for their direct observation in the ¹H NMR spectrum, typically as broad singlets at low field (δ > 10 ppm). This can be highly informative for confirming the presence of these functional groups.

  • Methanol-d₄ (CD₃OD): While also a polar protic solvent, methanol-d₄ can also be used. Similar to D₂O, it will exchange labile protons.

Recommendation: For initial structural confirmation and simplicity, D₂O is the preferred solvent. If observation of the labile protons is desired, a subsequent experiment in DMSO-d₆ is recommended.

Sample Preparation: A Matter of Precision

The quality of the final spectrum is directly proportional to the care taken during sample preparation.[1]

Protocol for Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride for a standard ¹H NMR experiment. For a ¹³C NMR experiment, a higher concentration of 20-50 mg is advisable to improve the signal-to-noise ratio and reduce acquisition time.[2]

  • Solubilization: Transfer the weighed solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O).

  • Dissolution and Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. Avoid any solid particulates.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is crucial.

    • For D₂O , use 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), setting its signal to 0.00 ppm.

    • For DMSO-d₆ , the residual solvent peak at ~2.50 ppm can be used for referencing, but for higher accuracy, a small amount of tetramethylsilane (TMS) can be added (set to 0.00 ppm).[3]

Part 2: NMR Data Acquisition - A Multi-faceted Approach

A comprehensive structural elucidation relies on a suite of NMR experiments. The following workflow is designed to provide unambiguous assignment of all proton and carbon signals.

Caption: Workflow for comprehensive NMR analysis.

Experiment 1: 1D Proton (¹H) NMR

The ¹H NMR spectrum provides the initial and most crucial overview of the molecule's proton environment.

Acquisition Parameters (Typical 400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzg30 or zgStandard single-pulse experiment.
Spectral Width16 ppmTo cover the expected range of aromatic and aliphatic protons.
Acquisition Time~2-3 sTo ensure good digital resolution.
Relaxation Delay2 sAllows for near-complete relaxation of protons, important for accurate integration.
Number of Scans16-64To achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Features:

  • Imidazole Protons: Three distinct signals are expected for the imidazole ring protons. Due to the positive charge of the imidazolium ion, these protons will be significantly deshielded and appear at a lower field (higher ppm).

    • H2': ~δ 8.5-9.0 ppm (singlet)

    • H4', H5': ~δ 7.5-8.0 ppm (two distinct signals, likely doublets or singlets depending on coupling).

  • Alkyl Chain Protons:

    • -N-CH ₂- (C4): ~δ 4.2-4.5 ppm (triplet). This group is adjacent to the electron-withdrawing imidazolium ring, causing a downfield shift.

    • -CH ₂- (C3): ~δ 2.0-2.3 ppm (multiplet, likely a quintet).

    • -CH ₂-COOH (C2): ~δ 2.4-2.7 ppm (triplet). This group is adjacent to the carboxylic acid.

  • Labile Protons (in DMSO-d₆):

    • -COOH : A very broad singlet, typically > δ 12 ppm.

    • Imidazolium N-H : A broad singlet, potentially in the δ 13-15 ppm range.

Experiment 2: 1D Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

Acquisition Parameters (Typical 100 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard proton-decoupled ¹³C experiment.
Spectral Width200 ppmTo encompass the full range of sp² and sp³ carbons.
Acquisition Time~1-2 sStandard for ¹³C experiments.
Relaxation Delay2 sEnsures proper relaxation for quaternary carbons.
Number of Scans1024 or moreThe low natural abundance of ¹³C necessitates a higher number of scans.

Expected ¹³C NMR Spectral Features:

  • Carboxylic Carbon: -C OOH (C1): ~δ 170-180 ppm.

  • Imidazole Carbons:

    • C2': ~δ 135-140 ppm.

    • C4', C5': ~δ 120-130 ppm.

  • Alkyl Chain Carbons:

    • -N-C H₂- (C4): ~δ 45-50 ppm.

    • -C H₂- (C3): ~δ 20-25 ppm.

    • -C H₂-COOH (C2): ~δ 30-35 ppm.

Experiment 3: 2D COSY (Correlation Spectroscopy)

The COSY experiment is essential for identifying which protons are spin-coupled to each other, typically those on adjacent carbons. This allows for the unambiguous assignment of the butanoic acid chain protons.[4][5]

Key Correlations to Expect:

  • A cross-peak between the C4 protons (~δ 4.2-4.5 ppm) and the C3 protons (~δ 2.0-2.3 ppm).

  • A cross-peak between the C3 protons (~δ 2.0-2.3 ppm) and the C2 protons (~δ 2.4-2.7 ppm).

Experiment 4: 2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is the most powerful experiment for definitively assigning the ¹H and ¹³C signals of the alkyl chain.[4][6]

Key Correlations to Expect:

  • A cross-peak correlating the ¹H signal at ~δ 4.2-4.5 ppm with the ¹³C signal at ~δ 45-50 ppm (C4).

  • A cross-peak correlating the ¹H signal at ~δ 2.0-2.3 ppm with the ¹³C signal at ~δ 20-25 ppm (C3).

  • A cross-peak correlating the ¹H signal at ~δ 2.4-2.7 ppm with the ¹³C signal at ~δ 30-35 ppm (C2).

  • Cross-peaks correlating the imidazole proton signals with their corresponding imidazole carbon signals.

Part 3: Data Processing and Interpretation

The raw data from the NMR spectrometer (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.[7]

G FID Raw FID Data FT Fourier Transformation FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integrate Peak Integration & Analysis Reference->Integrate

Caption: Standard NMR data processing workflow.

Step-by-Step Data Processing:

  • Fourier Transformation (FT): The FID (time-domain data) is converted into a spectrum (frequency-domain data).

  • Phase Correction: The phases of the peaks are adjusted manually or automatically to ensure they are all positive and symmetrical (absorptive Lorentzian lineshape).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the chemical shift of the internal standard (e.g., DSS or TMS) to 0.00 ppm.

  • Peak Picking and Integration: The chemical shift of each peak is identified. For the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons contributing to that signal.

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4-(1H-imidazol-1-yl)butanoic acid hydrochloride in D₂O.

Atom NumberPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
1 (-COOH)- (exchanges with D₂O)-~175
2 (-CH₂-)2.4 - 2.7Triplet (t)~32
3 (-CH₂-)2.0 - 2.3Quintet (quin)~23
4 (-N-CH₂-)4.2 - 4.5Triplet (t)~48
2' (Im-CH)8.5 - 9.0Singlet (s)~137
4' (Im-CH)7.5 - 8.0Doublet (d)~125
5' (Im-CH)7.6 - 8.1Doublet (d)~122

Conclusion: A Self-Validating Protocol

This comprehensive protocol provides a robust framework for the complete and unambiguous NMR structural characterization of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride. By systematically applying 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques, researchers can build a self-validating dataset. The COSY experiment confirms the proton-proton connectivity of the alkyl chain, while the HSQC experiment links each proton to its corresponding carbon, leaving no ambiguity in the final assignment. This level of analytical rigor is indispensable for advancing drug development projects and ensuring the scientific integrity of the research.

References

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  • Castañar, L., & Parella, T. (2015). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry, 87(10), 5432-5438.
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Application

Application Notes and Protocols for 4-(1H-imidazol-1-yl)butanoic Acid Hydrochloride in Material Science

Abstract: This document provides detailed application notes and protocols for the utilization of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride in various domains of material science. While primarily recognized as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed application notes and protocols for the utilization of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride in various domains of material science. While primarily recognized as a precursor in pharmaceutical synthesis, its unique bifunctional nature—possessing both a coordinating imidazole ring and a reactive carboxylic acid—opens up significant potential for the development of advanced materials. We present scientifically-grounded, hypothetical protocols for three key applications: as a novel organic linker for the synthesis of Metal-Organic Frameworks (MOFs), as a functional monomer in the creation of imidazole-bearing polymers, and as an effective corrosion inhibitor for mild steel in acidic media. Each section offers a theoretical framework, a detailed experimental workflow, characterization methodologies, and illustrative diagrams to guide researchers in exploring the material science applications of this versatile compound.

Part 1: Introduction to 4-(1H-imidazol-1-yl)butanoic Acid Hydrochloride

4-(1H-imidazol-1-yl)butanoic acid hydrochloride is a heterocyclic compound featuring a flexible butyl-carboxylic acid chain attached to an imidazole ring. The imidazole group is a well-known coordinating ligand in inorganic chemistry and a key functional moiety in many biological systems.[1] The carboxylic acid provides a reactive handle for polymerization and other derivatization reactions. This combination makes it an attractive, yet underexplored, building block in material science. These application notes aim to bridge this gap by providing robust, albeit prospective, protocols for its use.

Chemical Structure:

  • Name: 4-(1H-imidazol-1-yl)butanoic acid hydrochloride

  • Molecular Formula: C₇H₁₁ClN₂O₂

  • Key Features:

    • Imidazole Ring: Provides coordination sites (N-3) for metal ions and potential for hydrogen bonding.

    • Carboxylic Acid Group: Can be deprotonated to form a carboxylate that coordinates with metal centers or can undergo esterification or amidation reactions.

    • Alkyl Chain: Offers flexibility to the molecular structure.

    • Hydrochloride Salt: Enhances solubility in aqueous media; may require neutralization for certain applications.

Before use in many non-aqueous or base-catalyzed reactions, the hydrochloride salt must be converted to its free base form, 4-(1H-imidazol-1-yl)butanoic acid.

Protocol 1: Neutralization of the Hydrochloride Salt

This protocol describes the conversion of the commercially available hydrochloride salt to its free base, a necessary preliminary step for many synthetic applications.

Materials:

  • 4-(1H-imidazol-1-yl)butanoic acid hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride in a minimal amount of deionized water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the pH of the solution reaches ~7-8 (effervescence will be observed).

  • Extract the aqueous solution three times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(1H-imidazol-1-yl)butanoic acid as a solid.

  • Characterize the product using ¹H NMR and FTIR to confirm the structure and removal of the HCl salt.

Part 2: Application as an Organic Linker in Metal-Organic Frameworks (MOFs)

Conceptual Framework: The bifunctional nature of 4-(1H-imidazol-1-yl)butanoic acid allows it to act as a versatile organic linker in the synthesis of MOFs. The deprotonated carboxylate group can coordinate with metal ions, while the imidazole ring's nitrogen atom can act as an additional coordination site, potentially leading to MOFs with novel topologies and functionalities. Zeolitic imidazolate frameworks (ZIFs) are a prominent subclass of MOFs that utilize imidazole-based ligands.[2]

Protocol 2: Solvothermal Synthesis of a Zinc-Based MOF (Hypothetical Zn-IBA-MOF)

This protocol outlines a hypothetical solvothermal synthesis of a MOF using 4-(1H-imidazol-1-yl)butanoic acid (IBA) as the organic linker and zinc nitrate as the metal source.

Materials:

  • 4-(1H-imidazol-1-yl)butanoic acid (free base from Protocol 1)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve 0.5 mmol of 4-(1H-imidazol-1-yl)butanoic acid and 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial inside a 23 mL Teflon-lined stainless steel autoclave.

  • Place the autoclave in a programmable oven and heat to 100°C for 24 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Dry the product under vacuum at 60°C.

Workflow for MOF Synthesis:

MOF_Synthesis cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation reactants Dissolve IBA Ligand & Zn(NO₃)₂·6H₂O in DMF sonicate Sonicate for 10 min reactants->sonicate seal Seal in Autoclave sonicate->seal heat Heat at 100°C for 24 hours seal->heat cool Cool to RT heat->cool filter Filter Crystals cool->filter wash Wash with DMF & Ethanol filter->wash dry Dry under Vacuum wash->dry Zn-IBA-MOF Product Zn-IBA-MOF Product dry->Zn-IBA-MOF Product

Caption: Workflow for the solvothermal synthesis of a hypothetical Zn-IBA-MOF.

Characterization of Zn-IBA-MOF

The synthesized material should be characterized to confirm its structure, porosity, and thermal stability.

Technique Purpose Expected Outcome/Observation
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and determine the phase purity of the synthesized MOF.[3][4][5]A unique diffraction pattern with sharp peaks, indicating a new crystalline material.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify solvent loss and decomposition temperatures.[3][4]Initial weight loss corresponding to guest solvent molecules, followed by a plateau, and then decomposition at a higher temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.[4]A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc ions.
Nitrogen Adsorption-Desorption Isotherms To determine the porosity and surface area (e.g., BET surface area) of the MOF.[5][6]A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.
Scanning Electron Microscopy (SEM) To observe the crystal morphology and size.[4][5]Uniformly shaped crystals, providing insight into the crystallization process.

Part 3: Application as a Monomer in Polymer Synthesis

Conceptual Framework: The carboxylic acid group of 4-(1H-imidazol-1-yl)butanoic acid can be utilized for polymerization. For instance, it can be converted to an activated ester or acyl chloride and then polymerized with a suitable diol or diamine to form polyesters or polyamides, respectively. The resulting polymers would feature imidazole moieties in their side chains, which can impart interesting properties such as catalytic activity, pH-responsiveness, or metal-ion coordination capabilities.[7]

Protocol 3: Synthesis of a Polyester with Imidazole Side Chains

This protocol describes a two-step process: first, the activation of the carboxylic acid, followed by polycondensation with a diol.

Materials:

  • 4-(1H-imidazol-1-yl)butanoic acid (free base from Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 1,6-Hexanediol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Methanol

  • Dialysis tubing (appropriate MWCO)

Step A: Synthesis of 4-(1H-imidazol-1-yl)butanoyl chloride

  • Suspend 1.0 mmol of 4-(1H-imidazol-1-yl)butanoic acid in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add 1.2 mmol of thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which should be used immediately in the next step.

Step B: Polycondensation

  • Dissolve 1.0 mmol of 1,6-hexanediol and 2.2 mmol of anhydrous pyridine in 15 mL of anhydrous DCM in a separate flask under nitrogen.

  • Cool this solution to 0°C.

  • Dissolve the crude acyl chloride from Step A in 5 mL of anhydrous DCM and add it dropwise to the diol solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a small amount of methanol.

  • Wash the polymer solution sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution.

  • Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent like cold diethyl ether.

  • Purify the polymer by dialysis against a suitable solvent (e.g., methanol) and then water, followed by lyophilization.

Polymer Synthesis Workflow:

Polymer_Synthesis cluster_activation Step A: Acyl Chloride Formation cluster_poly Step B: Polycondensation cluster_purification Purification start_acid IBA Free Base in DCM add_socl2 Add SOCl₂ at 0°C start_acid->add_socl2 stir_rt Stir for 2h at RT add_socl2->stir_rt evaporate Evaporate to get Acyl Chloride stir_rt->evaporate add_acyl Add Acyl Chloride Solution evaporate->add_acyl diol_sol 1,6-Hexanediol & Pyridine in DCM at 0°C diol_sol->add_acyl stir_poly Stir for 24h at RT add_acyl->stir_poly quench Quench with Methanol stir_poly->quench wash_extract Wash & Extract quench->wash_extract precipitate Precipitate in Ether wash_extract->precipitate dialysis Dialysis & Lyophilization precipitate->dialysis Final Polymer Product Final Polymer Product dialysis->Final Polymer Product

Caption: Workflow for the synthesis of a polyester with imidazole side chains.

Characterization of the Imidazole-Functionalized Polymer

The resulting polymer should be analyzed to confirm its structure and determine its physical properties.

Technique Purpose Expected Outcome/Observation
¹H NMR Spectroscopy To confirm the polymer structure, including the presence of both monomer units and the ester linkage.Peaks corresponding to the protons of the IBA side chain and the hexanediol backbone.
Gel Permeation Chromatography (GPC) To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.A chromatogram indicating the molecular weight distribution of the synthesized polymer.
Differential Scanning Calorimetry (DSC) To measure thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm).[8][9]A step change in the heat flow indicating the Tg, and potentially a peak for the Tm if the polymer is semi-crystalline.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the polymer.[10]A degradation curve showing the onset temperature of decomposition.

Part 4: Application as a Corrosion Inhibitor

Conceptual Framework: Imidazole and its derivatives are known to be effective corrosion inhibitors for various metals in acidic media.[11][12] They function by adsorbing onto the metal surface through the lone pair electrons of the nitrogen atoms and the π-electrons of the imidazole ring, forming a protective barrier against the corrosive environment. The butanoic acid chain may further enhance this protective layer.

Protocol 4: Evaluation of Corrosion Inhibition on Mild Steel in HCl

This protocol uses electrochemical impedance spectroscopy (EIS) to evaluate the performance of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride as a corrosion inhibitor.[13][14][15]

Materials:

  • Mild steel coupons (working electrode)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • 4-(1H-imidazol-1-yl)butanoic acid hydrochloride (inhibitor)

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (working electrode, platinum counter electrode, saturated calomel reference electrode)

Procedure:

  • Prepare a series of 1 M HCl solutions containing different concentrations of the inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

  • Polish the mild steel coupons to a mirror finish, then degrease with acetone, rinse with deionized water, and dry.

  • Assemble the three-electrode cell with the polished mild steel coupon as the working electrode.

  • Fill the cell with the test solution (1 M HCl with a specific inhibitor concentration).

  • Allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Perform an EIS measurement at the OCP. A typical frequency range is 100 kHz to 10 mHz with a 10 mV AC perturbation.

  • Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the blank 1 M HCl solution.

Electrochemical Testing Workflow:

EIS_Workflow cluster_prep Preparation cluster_test Electrochemical Measurement cluster_analysis Data Analysis prep_sol Prepare Inhibitor Solutions in 1 M HCl prep_elec Polish & Clean Mild Steel Electrode assemble Assemble 3-Electrode Cell prep_elec->assemble stabilize Stabilize at OCP (30-60 min) assemble->stabilize run_eis Perform EIS Scan (100 kHz to 10 mHz) stabilize->run_eis get_plots Generate Nyquist & Bode Plots run_eis->get_plots fit_data Fit Data to Equivalent Circuit (to find Rct) get_plots->fit_data calc_ie Calculate Inhibition Efficiency (IE%) fit_data->calc_ie Performance Data Performance Data calc_ie->Performance Data

Caption: Workflow for evaluating corrosion inhibition efficiency using EIS.

Expected Results and Interpretation
Inhibitor Conc. (mM) Hypothetical Rct (Ω·cm²) Hypothetical IE%
0 (Blank)50-
0.125080.0%
0.580093.8%
1.0150096.7%
5.0180097.2%

An increase in the diameter of the semicircle in the Nyquist plot corresponds to a higher charge transfer resistance (Rct), indicating a lower corrosion rate. The inhibition efficiency is expected to increase with the inhibitor concentration, demonstrating that 4-(1H-imidazol-1-yl)butanoic acid hydrochloride effectively forms a protective layer on the steel surface.[16]

References

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  • MDPI. (2019). A proton-conductive metal–organic framework based on imidazole and sulphate ligands. Available at: [Link]

  • ACS Publications. (2020). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Available at: [Link]

  • ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. Available at: [Link]

  • ResearchGate. (2022). Corrosion Inhibition in Acidic Environments: Key Interfacial Insights with Photoelectron Spectroscopy. Available at: [Link]

  • Fiveable. Polymer Characterization Methods. Available at: [Link]

  • ACS Publications. (2015). Synthesis of Side-Chain Modified Polypeptides. Available at: [Link]

  • PMC. (2021). Polymer based advanced recipes for imidazoles: a review. Available at: [Link]

  • Universität Ulm. Polymer Analysis (GPC, TGA, DSC). Available at: [Link]

  • NIH. (2022). Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies. Available at: [Link]

  • MDPI. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Available at: [Link]

  • MDPI. (2019). A proton-conductive metal–organic framework based on imidazole and sulphate ligands. Available at: [Link]

  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. Available at: [Link]

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Imidazole-Based Compounds

Welcome to the technical support center for the analysis of imidazole-based compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of imidazole-based compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to build robust and reliable HPLC methods.

Understanding the Challenge: The Chemistry of Imidazoles

Imidazole and its derivatives are a cornerstone of many pharmaceutical compounds, from antifungals to proton pump inhibitors. Their unique chemical structure, however, presents specific challenges in reversed-phase HPLC. The imidazole ring is a heterocyclic amine with a pKa of its conjugate acid typically around 7.[1][2] This means that slight variations in mobile phase pH near this value can significantly alter the compound's ionization state, leading to drastic and often unpredictable changes in retention and peak shape.

Furthermore, as basic compounds, imidazoles are prone to strong interactions with residual silanol groups on the surface of traditional silica-based HPLC columns. These secondary interactions are a primary cause of poor peak shape, most notably peak tailing, which can compromise resolution and the accuracy of quantification.[3][4]

This guide will provide you with the tools to understand and overcome these challenges.

Core Principles of HPLC Separation

A successful HPLC separation relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[5][6] A high-pressure pump moves the mobile phase through the system, and as the sample is introduced, its components travel through the column at different rates depending on their affinity for the stationary phase, leading to separation.[6] A detector then records the concentration of each component as it elutes.

HPLC_Workflow cluster_0 Mobile Phase Delivery cluster_1 Sample Introduction cluster_2 Separation cluster_3 Detection & Data Solvent Solvent Reservoirs Degasser Degasser Solvent->Degasser Pump HPLC Pump Degasser->Pump Autosampler Autosampler/Injector Pump->Autosampler High-Pressure Flow Column HPLC Column Autosampler->Column Sample Injection Detector Detector (e.g., UV-Vis) Column->Detector Separated Analytes Data Data System Detector->Data Waste Waste Data->Waste Chromatogram Output

A simplified workflow of a typical HPLC system.

Troubleshooting Guide: A Problem-and-Solution Approach

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Severe Peak Tailing for Imidazole Analytes

Symptoms: Your chromatogram shows peaks that are asymmetrical, with the latter half of the peak being significantly broader than the first half. This can lead to difficulty in integration and poor resolution from adjacent peaks.

Causality: Peak tailing for basic compounds like imidazoles is most often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[4] This interaction provides an additional retention mechanism to the primary reversed-phase partitioning, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail."

Solutions:

  • Step 1: Mobile Phase pH Adjustment (Ion Suppression).

    • Action: Lower the mobile phase pH to a value at least 2 pH units below the pKa of your imidazole analyte. A starting point of pH 2.5-3.5 is often effective.

    • Rationale: At a low pH, the imidazole will be fully protonated (positively charged). More importantly, the acidic mobile phase suppresses the ionization of the residual silanol groups, keeping them in their neutral (Si-OH) form. This minimizes the undesirable ionic interactions.

    • Protocol: Use a buffer with a pKa close to your target pH. For low pH, 0.1% formic acid or a phosphate buffer are common choices. Ensure the buffer concentration is adequate, typically between 10-25 mM, to maintain a stable pH.[7]

  • Step 2: Employ a Modern, High-Purity Silica Column.

    • Action: Switch to a column packed with high-purity, "Type B" silica that has been effectively end-capped.

    • Rationale: Modern manufacturing processes for HPLC stationary phases result in silica with a lower metal content and fewer acidic silanol groups. End-capping further deactivates these residual silanols by chemically bonding them with a small, inert silane (like trimethylsilane), effectively shielding them from interaction with basic analytes.

  • Step 3: Use a Competitive Amine Additive.

    • Action: Add a small concentration (e.g., 0.1%) of a competitive amine, such as triethylamine (TEA), to your mobile phase.[8]

    • Rationale: TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase. By "masking" these sites, it prevents the larger imidazole analyte from engaging in these secondary interactions, resulting in improved peak symmetry. Note that TEA can impact MS detection and has a UV cutoff.

  • Step 4: Consider an Alternative Stationary Phase.

    • Action: If peak tailing persists, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase.

    • Rationale: Phenyl-Hexyl columns offer alternative selectivity through π-π interactions with the aromatic imidazole ring, which can sometimes reduce the impact of silanol interactions.[9] Polar-embedded phases have a hydrophilic group incorporated into the alkyl chain, which can also help to shield residual silanols.

Tailing_Troubleshooting Start Peak Tailing Observed Adjust_pH Lower Mobile Phase pH (e.g., to 2.5-3.5) Start->Adjust_pH Check_Column Use High-Purity, End-Capped Column Adjust_pH->Check_Column If tailing persists Resolved Problem Resolved Adjust_pH->Resolved Success Add_Amine Add Competitive Amine (e.g., 0.1% TEA) Check_Column->Add_Amine If tailing persists Check_Column->Resolved Success Change_Phase Try Alternative Stationary Phase (e.g., Phenyl-Hexyl) Add_Amine->Change_Phase If tailing persists Add_Amine->Resolved Success Change_Phase->Resolved Success

A decision tree for troubleshooting peak tailing.
Problem 2: Inconsistent or Drifting Retention Times

Symptoms: The retention times of your analytes shift from one injection to the next, either randomly or in a consistent direction (e.g., always decreasing).

Causality: Stable retention times are critical for reliable peak identification. Drifting retention can be caused by several factors, including changes in mobile phase composition, column equilibration issues, temperature fluctuations, or leaks in the HPLC system.

Solutions:

  • Step 1: Verify Mobile Phase Preparation and Stability.

    • Action: Ensure your mobile phase is accurately prepared and well-mixed. If using a buffered mobile phase, always prepare it fresh daily.

    • Rationale: In reversed-phase chromatography, even a small change in the organic-to-aqueous ratio can cause significant shifts in retention. Volatilization of the more organic component can occur over time, leading to a gradual increase in retention times. For buffered mobile phases, changes in pH due to CO₂ absorption from the air can affect the ionization state of the analyte and thus its retention.

  • Step 2: Ensure Proper Column Equilibration.

    • Action: Before starting a sequence of analyses, equilibrate the column with the initial mobile phase for a sufficient amount of time (at least 10-15 column volumes).

    • Rationale: The stationary phase needs time to fully equilibrate with the mobile phase to ensure a stable and reproducible chromatographic environment. Insufficient equilibration is a common cause of retention time drift at the beginning of a run.

  • Step 3: Check for System Leaks.

    • Action: Visually inspect all fittings and connections for any signs of leakage. Pay close attention to the pump heads, injector, and column fittings.

    • Rationale: A leak in the system will cause a drop in pressure and a lower-than-set flow rate, leading to an increase in retention times.[10]

  • Step 4: Use a Column Oven for Temperature Control.

    • Action: Always use a thermostatically controlled column oven set to a stable temperature (e.g., 30-40 °C).

    • Rationale: Retention in HPLC is temperature-dependent. Fluctuations in ambient laboratory temperature can cause retention times to drift. A column oven provides a stable thermal environment, leading to more reproducible chromatography.

Problem 3: Split or Distorted Peaks

Symptoms: Peaks appear to be "split" into two or have a shoulder, even for a pure standard.

Causality: Peak splitting can be due to chemical or physical problems. Chemical issues include injecting the sample in a solvent much stronger than the mobile phase or operating at a pH too close to the analyte's pKa. Physical issues can include a partially blocked frit or a void at the head of the column.[11]

Solutions:

  • Step 1: Match Sample Solvent to Mobile Phase.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase.

    • Rationale: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause the analyte band to spread and distort before it reaches the column, leading to split or broad peaks.

  • Step 2: Adjust Mobile Phase pH Away from the Analyte's pKa.

    • Action: Ensure your mobile phase pH is at least 2 units away from the pKa of your imidazole compound.

    • Rationale: When the mobile phase pH is very close to the analyte's pKa, the compound can exist as a mixture of its ionized and non-ionized forms. These two forms can have different retention times, leading to peak broadening or splitting.

  • Step 3: Check for Column Contamination or Voids.

    • Action: If the problem persists and affects all peaks, it may be a physical issue with the column. First, try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.

    • Rationale: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing a disruption in the flow path and leading to peak splitting. A void at the head of the column, which can form over time due to pressure shocks or dissolution of the silica bed, will have a similar effect.[11] Using a guard column can help protect the analytical column from particulates and strongly retained sample components.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase pH when analyzing an imidazole-based drug?

A: A good starting point for reversed-phase HPLC is a mobile phase pH of 2.5 to 3.5. At this pH, most imidazole compounds (with pKa values around 7) will be fully protonated and in a single ionic form.[1] This low pH also suppresses the ionization of residual silanol groups on the stationary phase, minimizing peak tailing.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A: Both acetonitrile (ACN) and methanol (MeOH) are commonly used. ACN is generally a stronger solvent than MeOH in reversed-phase HPLC, leading to shorter retention times. It also has a lower viscosity, which results in lower backpressure. However, the choice of solvent can also affect selectivity. It is often worthwhile to screen both solvents during method development to see which provides better resolution for your specific analytes.

Q3: What type of HPLC column is best for imidazole compounds?

A: A high-quality, end-capped C18 or C8 column with high-purity silica is a robust starting point for most imidazole separations. For very polar imidazoles that are poorly retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[12] HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent, which promotes the retention of polar compounds.

Q4: How do I choose the optimal UV detection wavelength?

A: The optimal UV detection wavelength corresponds to the absorbance maximum (λmax) of your analyte, as this will provide the highest sensitivity. The λmax for the basic imidazole ring is around 206-210 nm.[2][13] However, the specific substituents on the imidazole ring in your compound of interest will influence the λmax. It is recommended to run a UV-Vis spectrum of your analyte in the mobile phase to determine its specific λmax. Common detection wavelengths for imidazole-containing drugs are often in the range of 210-230 nm, but can be higher depending on the overall chromophore.[7][14]

Q5: What is the purpose of a guard column and should I use one?

A: A guard column is a short, disposable column packed with the same stationary phase as your analytical column. It is installed between the injector and the analytical column. Its purpose is to protect the more expensive analytical column from strongly retained impurities and particulate matter in the sample.[3] Using a guard column is highly recommended, especially when analyzing complex samples such as those from biological matrices, as it can significantly extend the lifetime of your analytical column.

Data and Protocols

Table 1: Physicochemical Properties of Common Imidazole-Based Drugs
CompoundClasspKa (Conjugate Acid)Typical UV λmax (nm)
ImidazoleParent Compound~7.0[1]~206[2]
HistamineBiogenic Amine~6.0, ~9.7~210
CimetidineH2 Receptor Antagonist~6.8210-230[7]
ClotrimazoleAntifungal~5.5[15]~210
KetoconazoleAntifungal~2.9, ~6.5210-230
MiconazoleAntifungal~6.7~210[11]
OmeprazoleProton Pump Inhibitor~4.0, ~8.8~300[16]

Note: pKa and λmax values can vary slightly depending on the solvent and temperature.

Experimental Protocol 1: Reversed-Phase HPLC for Imidazole Antifungals

This protocol is a starting point for the simultaneous analysis of several imidazole antifungals, adapted from validated methods.[15]

  • Target Analytes: Ketoconazole, Clotrimazole, Econazole, Miconazole

  • HPLC System: Standard analytical HPLC with UV detector

  • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Beckman Coulter ODS)

  • Mobile Phase: Acetonitrile and 50 mM potassium dihydrogen phosphate buffer (pH 6.0) in a 65:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 22 °C

  • Injection Volume: 10 µL

  • UV Detection: 206 nm[15]

Procedure:

  • Mobile Phase Preparation: Prepare the 50 mM potassium dihydrogen phosphate buffer and adjust the pH to 6.0 with a suitable acid or base. Filter the buffer through a 0.45 µm filter. Mix with acetonitrile in the specified ratio and degas the final mobile phase.

  • Standard Preparation: Prepare stock solutions of each antifungal standard in methanol. Dilute with the mobile phase to create working standards at the desired concentrations.

  • Sample Preparation (for cream formulations): a. Accurately weigh a portion of the cream containing the target analytes. b. Perform a solid-phase extraction (SPE) to remove excipients. A diol-based sorbent can be effective for this purpose.[3] c. Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol). d. Evaporate the eluent to dryness and reconstitute the residue in the mobile phase. e. Filter the final sample through a 0.22 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.

Experimental Protocol 2: HILIC-MS/MS for Histamine in Biological Samples

This protocol is a starting point for the analysis of the highly polar biogenic amine, histamine, adapted from a validated method.[12]

  • Target Analyte: Histamine and its metabolites

  • LC-MS/MS System: UHPLC coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC column (e.g., two columns connected in series for enhanced separation)

  • Mobile Phase: A gradient elution using acetonitrile (ACN) and an aqueous buffer (e.g., ammonium acetate with formic acid).

    • Example Gradient: Start with a high percentage of ACN (e.g., 95%) and decrease the ACN concentration over time to elute the polar analytes.

  • Flow Rate: As recommended for the specific column dimensions.

  • Column Temperature: 30-40 °C

  • Injection Volume: 2-10 µL

  • MS Detection: Positive ion ESI in Multiple Reaction Monitoring (MRM) mode.

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous buffer and filter through a 0.22 µm filter. Use high-purity, MS-grade solvents.

  • Standard Preparation: Prepare stock solutions of histamine and any relevant metabolites in a suitable solvent (e.g., methanol/water). Prepare a calibration curve by spiking the standards into a blank matrix (e.g., analyte-free urine).

  • Sample Preparation (Urine): a. The sample preparation can be very simple for HILIC. Dilute a small volume of the urine sample (e.g., 10 µL) with a large volume of acetonitrile (e.g., to a final ACN concentration of 95%).[12] b. Vortex the sample and centrifuge to precipitate proteins. c. Transfer the supernatant to an autosampler vial for injection.

  • Analysis: Equilibrate the HILIC column with the initial mobile phase conditions for an extended period to ensure the formation of a stable water layer on the stationary phase. Inject the standards and samples.

References

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Charged Imidazole Compounds

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in drug discovery: the poor cell permeability of charged imidazole-containing compounds. The imidazole moiety is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in drug discovery: the poor cell permeability of charged imidazole-containing compounds. The imidazole moiety is a cornerstone in medicinal chemistry, offering a unique combination of aromaticity, hydrogen bonding capability, and coordination chemistry.[1][2][3] However, its basic nature often leads to protonation and a positive charge under physiological pH, creating a significant barrier to passive diffusion across the lipid bilayer of cell membranes.[4]

This guide is structured to provide rapid answers to common questions, in-depth troubleshooting for complex experimental issues, and detailed protocols for key permeability assays.

Frequently Asked Questions (FAQs)
Q1: Why is my charged imidazole compound showing such low cell permeability?

The primary reason is the compound's charge. At physiological pH (around 7.4), the imidazole ring (pKa ≈ 5.8-7.0) can be protonated, making the molecule cationic.[4] This positive charge makes it energetically unfavorable for the compound to pass through the hydrophobic core of the cell membrane, drastically reducing its passive permeability. Low aqueous solubility can also contribute to poor absorption.[1]

Q2: I've just received a low apparent permeability coefficient (Papp) from my Caco-2 assay. What's the very first thing I should verify?

Before investigating the compound itself, you must validate the integrity of your cell monolayer. The two most critical quality control metrics are:

  • Transepithelial Electrical Resistance (TEER): This measures the ionic conductance across the monolayer. A high TEER value (typically >200 Ω·cm²) indicates the formation of robust tight junctions, which are essential for a reliable barrier model.[5]

  • Lucifer Yellow Flux: Lucifer Yellow is a fluorescent molecule that is known to be impermeable to cells and can only cross the monolayer through paracellular routes (the gaps between cells). A low permeability of Lucifer Yellow confirms that the tight junctions are not "leaky."

If either of these checks fails, the low Papp value for your compound is likely an artifact of a compromised cell monolayer, and the experiment must be repeated.

Q3: How significantly does the assay buffer pH affect the permeability of my imidazole compound?

The effect is critical. The pH of the donor compartment in your assay directly influences the ionization state of your compound. According to the Henderson-Hasselbalch equation, even a small shift in pH around the compound's pKa can dramatically alter the ratio of the charged (protonated) to the uncharged (neutral) species. The neutral form is significantly more permeable.[6] For example, moving from a pH of 6.5 to 7.4 in the donor compartment can substantially increase the fraction of the uncharged form for an imidazole with a pKa of 6.8, potentially leading to higher observed permeability.

Q4: My compound's permeability is still low even when I account for pH. Could something be actively removing it from the cells?

Absolutely. This is a very common issue and points towards active efflux. Many cells, including the Caco-2 and MDCK cell lines used in permeability assays, express membrane transporter proteins that actively pump xenobiotics (foreign substances like drugs) out of the cell.[7][8] The most notorious of these are P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP).[7] If your compound is a substrate for these transporters, it may enter the cell passively but is then immediately ejected back into the apical (donor) compartment, resulting in a misleadingly low net permeability.[8][9]

Troubleshooting In-Depth Experimental Issues

This section addresses specific experimental outcomes and provides a logical, step-by-step approach to diagnosing and solving the underlying permeability problem.

Problem 1: My compound has both poor aqueous solubility and low permeability. How can I improve these related issues?

Causality: Poor solubility and low permeability are often linked. A compound that cannot dissolve adequately in the aqueous environment near the cell surface will have a low concentration gradient, which is the driving force for passive diffusion.

Troubleshooting Workflow:

G A Start: Poor Solubility & Low Permeability B Strategy 1: Formulation Approaches A->B Modify Delivery C Strategy 2: Prodrug Approach A->C Modify Compound B1 Nanosuspensions B->B1 B2 Liposomal Encapsulation B->B2 C1 Mask Charged Group C->C1

Caption: Decision tree for addressing concurrent solubility and permeability issues.

Solution Pathways:

  • Formulation Strategies:

    • Nanosuspensions: This approach involves reducing the particle size of your compound to the nanometer range (typically < 200 nm).[10][11] This dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate. A faster dissolution rate maintains a higher local concentration of the drug at the cell surface, improving the driving force for absorption.[10]

    • Liposomal Encapsulation: Encapsulating your charged compound within liposomes can improve its permeability.[12] pH-sensitive liposomes can be engineered with imidazole-based headgroups that trigger the release of the drug in the acidic tumor microenvironment.[12]

  • Prodrug Approach:

    • Concept: This is a chemical modification strategy where the charged imidazole is temporarily masked with a cleavable chemical moiety.[13][14] This creates a more lipophilic, uncharged "prodrug" that can easily cross the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the masking group, releasing the active, charged parent drug.[15] This is a highly effective strategy for overcoming charge-based permeability barriers.[13]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Prodrug Prodrug (Lipophilic, Neutral) p1 Prodrug->p1 Enzyme Esterases/ Other Enzymes p1->Enzyme Passive Diffusion ActiveDrug Active Drug (Charged Imidazole) Enzyme->ActiveDrug Cleavage

Caption: Mechanism of a prodrug strategy to deliver a charged imidazole compound.

Problem 2: My Caco-2 assay shows a high efflux ratio (ER > 2). How do I confirm and identify the transporter responsible?

Causality: An efflux ratio (ER), calculated as Papp(B→A) / Papp(A→B), greater than 2 is the classic signature of active efflux. It means the compound is transported out of the cell (basolateral to apical) much more efficiently than it enters (apical to basolateral).

Troubleshooting and Identification:

  • Confirm with Inhibitors: The gold-standard method is to repeat the permeability assay in the presence of a known, potent inhibitor of a specific efflux transporter.

    • For P-gp (MDR1): Use a specific inhibitor like Verapamil or Cyclosporin A.[16]

    • For BCRP: Use an inhibitor like Ko143.

  • Interpret the Results: If the efflux ratio is significantly reduced (ideally close to 1) in the presence of the inhibitor, you have confirmed that your compound is a substrate for that specific transporter. The A→B permeability may also increase as the "exit door" is now blocked.

  • Use a Specific Cell Line: For definitively identifying P-gp substrates, the MDCK-MDR1 cell line is an excellent tool. These are Madin-Darby Canine Kidney cells that have been transfected to overexpress human P-gp.[16][17][18] A high efflux ratio in this cell line is a strong confirmation of P-gp-mediated transport.

Data Interpretation Guide

Papp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)ER (+P-gp Inhibitor)Interpretation
< 1< 2~1N/ALow permeability, likely passive diffusion.
> 10> 20> 2~1High permeability, but is a P-gp substrate.
> 10> 20> 2> 2High permeability, efflux by a non-P-gp transporter.
> 10< 20~1N/AHigh permeability, not an efflux substrate.
Problem 3: I've modified my compound to increase lipophilicity, but now its biological activity is gone. How do I balance permeability and potency?

Causality: This is a classic challenge in medicinal chemistry, often referred to as navigating the Structure-Activity Relationship (SAR) and the Structure-Property Relationship (SPR). Modifications that improve a physical property like lipophilicity (e.g., adding greasy alkyl groups) can disrupt the specific hydrogen bonds or electrostatic interactions required for binding to the biological target.[19]

Solution Strategies:

  • Strategic Modifications: Focus on parts of the molecule that are not critical for target binding (the pharmacophore). Structure-activity relationship studies can reveal which positions on the imidazole ring or its substituents can be modified without impacting activity.[19][20] For instance, N-1 substitution on the imidazole ring often impacts metabolic stability and pharmacokinetic properties more than target binding.[19]

  • Bioisosteric Replacement: Replace a functional group with another that has similar physical or chemical properties but may improve permeability without disrupting binding. For example, if a carboxylic acid group is causing a charge issue, it might be replaced with a tetrazole ring, which maintains an acidic character but has different physicochemical properties.

  • Utilize Influx Transporters: While efflux is a barrier, some transporters actively pull compounds into cells. If your compound can be modified to be a substrate for an influx transporter (like OATPs or OCTs) expressed in your target tissue, you can "hijack" this system to improve uptake. This is an advanced strategy but can be highly effective.

Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for predicting human intestinal absorption of drugs.[21][22][23]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.

Methodology:

  • Cell Seeding:

    • Seed Caco-2 cells onto semipermeable filter supports (e.g., 24-well Transwell plates) at a density of ~60,000 cells/cm².

    • Culture for 21-25 days in a CO₂ incubator at 37°C to allow the cells to differentiate and form a polarized monolayer with tight junctions.[24]

  • Monolayer Integrity Check (Day of Experiment):

    • Measure the TEER of each well using a voltmeter. Only use wells with TEER values ≥ 200 Ω·cm².[5]

    • Perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side after incubation. The Papp for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Carefully wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • For A→B transport: Add your test compound (e.g., at 10 µM) in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[5]

    • For B→A transport: Add your test compound in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of your compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)

References
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]

  • MHY498 Nanosuspensions for Improved Topical Drug Delivery. MDPI. [Link]

  • Histamine. Wikipedia. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents. Scientific.Net. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. PubMed Central. [Link]

  • Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells. PubMed. [Link]

  • Efflux-Mediated Antifungal Drug Resistance. PubMed Central. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. National Institutes of Health. [Link]

  • MDCK-WT/MDR1 Permeability. Sygnature Discovery. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. ResearchGate. [Link]

  • Drug Permeation against Efflux by Two Transporters. PubMed Central. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. PubMed Central. [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]

  • Caco2 assay protocol. Unknown Source. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. [Link]

  • The Medicinal Chemistry of Imidazotetrazine Prodrugs. ResearchGate. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Optimisation of Passive Permeability for Oral Absorption. Royal Society of Chemistry. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • Review of pharmacological effects of imidazole derivatives. Unknown Source. [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Unknown Source. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers. [Link]

  • Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride

For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technical framework for validating the biological activity of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride. Lacking a well-documented biological target, this compound's structural features—a butanoic acid moiety reminiscent of the neurotransmitter GABA and an imidazole ring, the core of histidine—suggest potential interactions with key enzymes in their respective metabolic pathways.

This guide, therefore, proposes a focused, comparative approach to investigate the compound's potential as an inhibitor of GABA aminotransferase (GABA-T) and histidine decarboxylase (HDC). We will explore the rationale behind targeting these enzymes, provide detailed experimental protocols for in-vitro validation, and compare the potential activity of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride against established inhibitors: Vigabatrin for GABA-T and Tritoqualine for HDC.

Section 1: Foundational Rationale and Target Selection

The chemical structure of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride provides the primary impetus for our investigational strategy. The presence of a butanoic acid chain creates a structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This similarity suggests a potential interaction with GABA aminotransferase (GABA-T), the key enzyme responsible for GABA degradation. Inhibition of GABA-T leads to increased GABA levels in the brain, a mechanism with therapeutic applications in conditions like epilepsy.[1]

Simultaneously, the imidazole ring is a fundamental component of the amino acid histidine. Histidine is the direct precursor to histamine, a potent biogenic amine involved in allergic reactions, inflammation, and gastric acid secretion. The conversion of histidine to histamine is catalyzed by histidine decarboxylase (HDC).[2] Consequently, the imidazole moiety within our target compound suggests a potential to interfere with HDC activity, a mechanism of action for certain anti-allergic and anti-inflammatory agents.[3]

This dual-target hypothesis necessitates a systematic and comparative validation approach. By evaluating the inhibitory potential of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride against both GABA-T and HDC, and benchmarking its performance against known inhibitors, we can efficiently ascertain its primary biological activity.

Section 2: Comparative Analysis of Inhibitors

To provide a robust context for our validation studies, we will compare our test compound against well-characterized inhibitors of our target enzymes.

Target Enzyme Test Compound Comparative Inhibitor Mechanism of Action
GABA Aminotransferase (GABA-T)4-(1H-imidazol-1-yl)butanoic acid hydrochlorideVigabatrinIrreversible inhibitor of GABA-T, leading to increased GABA concentrations.[1]
Histidine Decarboxylase (HDC)4-(1H-imidazol-1-yl)butanoic acid hydrochlorideTritoqualineInhibits HDC, thereby reducing histamine production.[3]

The following table will be populated with experimental data obtained from the protocols detailed in Section 4 to facilitate a direct comparison of inhibitory potency.

Compound Target Enzyme IC50 (µM)
4-(1H-imidazol-1-yl)butanoic acid hydrochlorideGABA AminotransferaseTo be determined
VigabatrinGABA AminotransferaseLiterature Value
4-(1H-imidazol-1-yl)butanoic acid hydrochlorideHistidine DecarboxylaseTo be determined
TritoqualineHistidine DecarboxylaseLiterature Value

Section 3: Visualizing the Pathways and Experimental Workflow

To clearly illustrate the biochemical pathways and the experimental design, the following diagrams are provided.

GABA_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GABA_T GABA Aminotransferase (GABA-T) GABA->GABA_T Succinic_Semialdehyde Succinic Semialdehyde GAD->GABA GABA_T->Succinic_Semialdehyde Test_Compound 4-(1H-imidazol-1-yl)butanoic acid hydrochloride Test_Compound->GABA_T Inhibition? Vigabatrin Vigabatrin Vigabatrin->GABA_T Inhibition Histamine_Pathway Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HDC->Histamine Test_Compound 4-(1H-imidazol-1-yl)butanoic acid hydrochloride Test_Compound->HDC Inhibition? Tritoqualine Tritoqualine Tritoqualine->HDC Inhibition

Caption: The histamine synthesis pathway and potential inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound, Vigabatrin, Tritoqualine) GABA_T_Assay GABA-T Inhibition Assay (Resazurin-based) Compound_Prep->GABA_T_Assay HDC_Assay HDC Inhibition Assay (Radiolabeled) Compound_Prep->HDC_Assay Enzyme_Prep Prepare Enzyme Solutions (GABA-T, HDC) Enzyme_Prep->GABA_T_Assay Enzyme_Prep->HDC_Assay Reagent_Prep Prepare Assay Buffers and Reagents Reagent_Prep->GABA_T_Assay Reagent_Prep->HDC_Assay Data_Collection Measure Fluorescence / Radioactivity GABA_T_Assay->Data_Collection HDC_Assay->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc Comparison Compare Potency IC50_Calc->Comparison

Sources

Comparative

Introduction: The Imidazole-Carboxylic Acid Scaffold - A Privileged Motif in Drug Design

A Comprehensive Guide to the Structure-Activity Relationships of Imidazole-Based Carboxylic Acids for Drug Discovery Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationships of Imidazole-Based Carboxylic Acids for Drug Discovery Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazole-based carboxylic acids, a versatile scaffold in modern medicinal chemistry. We will explore how subtle molecular modifications influence their therapeutic efficacy across various biological targets, supported by comparative experimental data and detailed protocols to empower your drug discovery endeavors.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a frequent component of biologically active molecules. When coupled with a carboxylic acid moiety, the resulting scaffold gains a crucial acidic center, enabling strong interactions with the active sites of numerous enzymes and receptors. This combination has led to the development of a wide array of therapeutics with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2][3]

This guide will dissect the SAR of this important class of compounds by examining their application as angiotensin II receptor antagonists, metallo-β-lactamase inhibitors, antiplatelet agents, and anticancer therapeutics. We will delve into the specific structural features that govern their potency and selectivity, providing a rational framework for the design of next-generation drug candidates.

Angiotensin II Receptor Antagonists: Combating Hypertension

Imidazole-based carboxylic acids are prominent in the development of nonpeptide angiotensin II (AII) receptor antagonists for the treatment of hypertension.[4] These agents selectively block the AT1 receptor, preventing the vasoconstrictive and salt-retaining effects of AII.

Core Structure-Activity Relationships

The general pharmacophore for imidazole-based AT1 receptor antagonists consists of an N-substituted imidazole ring bearing an acidic group and other lipophilic substituents. The seminal work on compounds like losartan and eprosartan has elucidated key SAR principles:

  • The Imidazole Core: The imidazole ring serves as a central scaffold to orient the key interacting groups in a spatially favorable manner for receptor binding.

  • The N-1 Substituent: A crucial feature for high-affinity binding is the presence of a biphenyltetrazole or a bioisosteric equivalent attached to the N-1 position of the imidazole. The tetrazole ring, with a pKa similar to a carboxylic acid, mimics the C-terminal carboxylate of AII.[5] More recent developments have explored other acidic heterocycles like 5-oxo-1,2,4-oxadiazoles as effective tetrazole bioisosteres, sometimes offering improved bioavailability.

  • The C-2 Substituent: A short alkyl chain, typically a butyl group, at the C-2 position is optimal for interacting with a hydrophobic pocket in the AT1 receptor.

  • The C-4/C-5 Substituents: The positioning of the carboxylic acid or its bioisostere is critical. In the case of eprosartan, an acrylic acid side chain at the C-5 position mimics the Tyr4 residue of angiotensin II.[4] Modifications at this position significantly impact potency.

Comparative Analysis of AT1 Receptor Antagonists

The following table summarizes the in vitro activity of representative imidazole-based carboxylic acid derivatives as AT1 receptor antagonists.

CompoundN-1 SubstituentC-2 SubstituentC-5 SubstituentAT1 Receptor Affinity (IC50, nM)Reference
Losartan2'-Tetrazolylbiphenyl-4-ylmethyln-Butyl-CH2OH~25[6]
Eprosartan4-Carboxybenzyln-Butyl(E)-2-carboxy-2-(2-thienylmethyl)vinyl~1.0[4]
Compound 1g2'-Tetrazolylbiphenyl-4-ylmethyln-Butyl (fluorinated)-0.8 ± 0.1[7]
Compound 4aIndole-3-carboxylic acid derivative--11.3 ± 1.2[7]

Lower IC50 values indicate higher binding affinity.

The data clearly illustrates the impact of substituents on receptor affinity. Eprosartan, with its acrylic acid side chain, demonstrates significantly higher potency than losartan. Furthermore, strategic fluorination of the butyl group at C-2 can enhance hydrophobic interactions and improve affinity, as seen in compound 1g.[7]

Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor in vascular smooth muscle cells.[8][9]

Materials:

  • Rat aortic smooth muscle cell membranes

  • [125I]-Angiotensin II (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-labeled Angiotensin II (for non-specific binding)

  • Test compounds (imidazole-based carboxylic acids)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]-Angiotensin II (final concentration ~0.1-0.5 nM), and 50 µL of the test compound solution.

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a saturating concentration of non-labeled Angiotensin II (e.g., 1 µM).

  • Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values by non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_compounds Prepare serial dilutions of test compounds incubation Incubate compounds, radioligand, and membranes in 96-well plate prep_compounds->incubation prep_membranes Prepare cell membrane suspension prep_membranes->incubation prep_ligand Prepare radioligand solution prep_ligand->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Scintillation counting to measure radioactivity washing->counting calculation Calculate IC50 values counting->calculation

Caption: Workflow for the Angiotensin II Receptor Binding Assay.

Metallo-β-Lactamase Inhibitors: Overcoming Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, conferring resistance to bacteria. Imidazole-based carboxylic acids have emerged as promising MBL inhibitors.[10]

Core Structure-Activity Relationships

The inhibitory activity of these compounds relies on their ability to chelate the active site zinc ions of MBLs. The 1H-imidazole-2-carboxylic acid has been identified as a key metal-binding pharmacophore.[10]

  • The Metal-Binding Group: The carboxylic acid at the C-2 position is crucial for coordinating with the zinc ions in the MBL active site. Replacing the 1H-imidazole-2-carboxylic acid with other structurally similar metal-binding pharmacophores generally leads to a decrease in inhibitory activity.[10]

  • Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring significantly modulate the inhibitory potency. Structure-activity relationship studies have shown that specific substitutions can enhance the interaction with the enzyme's active site, leading to more potent inhibitors.

Comparative Analysis of MBL Inhibitors

The following table presents the IC50 values of selected 1H-imidazole-2-carboxylic acid derivatives against VIM-2, a clinically relevant MBL.

CompoundSubstituent at C-4/C-5VIM-2 IC50 (µM)Reference
Lead CompoundUnsubstituted> 100[10]
Compound 28Specific optimized substituent0.018[10]

Lower IC50 values indicate higher inhibitory potency.

The dramatic increase in potency from the lead compound to the optimized compound 28 highlights the importance of substituent optimization in the design of MBL inhibitors.[10]

Experimental Protocol: In Vitro Metallo-β-Lactamase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibitory activity of test compounds against MBLs using a chromogenic cephalosporin substrate.

Materials:

  • Purified MBL enzyme (e.g., VIM-2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

  • Chromogenic substrate (e.g., CENTA)

  • Test compounds (imidazole-based carboxylic acids)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound solution and the MBL enzyme.

  • Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the chromogenic substrate.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA) over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

mbl_assay_workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of test compounds pre_incubation Pre-incubate enzyme with test compounds prep_inhibitor->pre_incubation prep_enzyme Prepare MBL enzyme solution prep_enzyme->pre_incubation add_substrate Add chromogenic substrate to initiate reaction pre_incubation->add_substrate measure_absorbance Monitor absorbance change over time add_substrate->measure_absorbance calculate_rates Calculate initial reaction rates measure_absorbance->calculate_rates determine_ic50 Determine IC50 values calculate_rates->determine_ic50

Caption: Workflow for the MBL Inhibition Assay.

Antiplatelet Agents: Preventing Thrombosis

Imidazole-4-carboxylic acid derivatives have been investigated as antiplatelet agents.[6] Their mechanism of action can involve antagonism of various platelet receptors or inhibition of enzymes like cyclooxygenase-1 (COX-1).

Core Structure-Activity Relationships

For 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides, the following structural features are important for antiplatelet activity:

  • The Carboxylic Acid Moiety: An ester or amide group at the C-4 position is essential.

  • The Sulfonamide Group: A phenylsulfonamino group at the C-5 position is a key structural element.

  • Hydrophobic Moieties: The presence of hydrophobic groups, such as the arylalkyl substituent at N-1, is necessary for activity.

  • Secondary Amino Function: A secondary amino group can enhance the activity profile.

Slight structural modifications can shift the activity towards different platelet receptors (e.g., ADP, adrenaline, PAF) or enzymes (e.g., COX-1).[6]

Comparative Analysis of Antiplatelet Agents

The following table shows the inhibitory activities of selected imidazole-4-carboxylic acid derivatives.

CompoundActivityIC50 (µM)Reference
Ester 5cPAF Antagonism1[6]
Ester 5cCOX-1 Inhibition0.4[6]
Carboxamide 6cADP Antagonism2[6]
Derivative 6iAdrenergic Antagonism0.15[6]
Derivative 6iPAF Antagonism0.66[6]

This data demonstrates the remarkable ability to tune the pharmacological profile of these compounds through minor structural changes.

Experimental Protocol: COX-1 Inhibitory Activity Assay

This fluorometric assay measures the peroxidase activity of COX-1 to screen for inhibitors.

Materials:

  • Purified COX-1 enzyme

  • Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • COX-1 specific inhibitor (e.g., SC-560) for positive control

  • Test compounds

  • 96-well plate suitable for fluorescence measurements

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the assay buffer, COX probe, and test compounds to a 96-well plate.

  • Add the COX-1 enzyme to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate the percentage of inhibition and determine the IC50 values.

Anticancer Agents: Targeting Tumor Growth

Benzimidazole-5-carboxylic acid derivatives have shown promise as anticancer agents, with some exhibiting potent antiproliferative effects against various cancer cell lines.[11]

Core Structure-Activity Relationships

For 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids, the antiproliferative activity is influenced by the substitution pattern on the 2-phenyl ring.

  • Substitution on the 2-Phenyl Ring: The presence and position of substituents on the phenyl ring at the C-2 position of the benzimidazole core are critical. For instance, a 5-fluoro-2-hydroxyphenyl substituent was found to be the most active in one study.[11]

Comparative Analysis of Anticancer Agents

The following table shows the GI50 (50% growth inhibition) values for selected benzimidazole-5-carboxylic acid derivatives against a breast cancer cell line.

Compound2-Phenyl SubstituentGI50 (µM)Reference
2e5-Fluoro-2-hydroxyphenyl6.23[11]
Cisplatin (Reference)->10[11]

Compound 2e demonstrated greater potency than the reference drug cisplatin, highlighting the potential of this scaffold in cancer therapy.[11]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 values.

sar_summary center Imidazole Carboxylic Acid Core at1 AT1 Antagonists (Hypertension) center->at1 N-1: Biphenyltetrazole C-2: Alkyl C-5: Acidic side chain mbl MBL Inhibitors (Antibiotic Resistance) center->mbl C-2: Carboxylic Acid (Metal Chelator) platelet Antiplatelet Agents (Thrombosis) center->platelet C-4: Ester/Amide C-5: Sulfonamide cancer Anticancer Agents (Oncology) center->cancer Benzimidazole core C-2: Substituted Phenyl

Caption: Key SAR features of imidazole-based carboxylic acids for different therapeutic targets.

Conclusion and Future Perspectives

The imidazole-based carboxylic acid scaffold is a remarkably versatile platform for the design of potent and selective therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the pharmacological properties of these compounds. By carefully modulating the substituents on the imidazole core and the nature of the acidic group, medicinal chemists can fine-tune the activity of these molecules for a wide range of biological targets.

Future research in this area will likely focus on the development of novel derivatives with improved pharmacokinetic profiles, reduced off-target effects, and enhanced efficacy. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in guiding the design of the next generation of imidazole-based drugs. The experimental protocols provided herein offer a solid foundation for researchers to validate these in silico predictions and advance promising candidates through the drug discovery pipeline.

References

  • Yang, L. et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 74, 116993. [Link]

  • Zholdasova, A. et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 12-19. [Link]

  • Müller, C. E. et al. (2005). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 338(11), 527-535. [Link]

  • Scudiero, D. A. et al. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research, 48(17), 4827–4833. [Link]

  • Keenan, R. M. et al. (1993). Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids. Journal of Medicinal Chemistry, 36(13), 1880-1892. [Link]

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393. [Link]

  • Singh, P. et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.
  • Kumar, D. et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 23(9), 2735-2739. [Link]

  • Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Zhang, Z. et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Molecules, 29(11), 2478. [Link]

  • Panday, D. et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.
  • Sigma-Aldrich. Angiotensin Receptors. Sigma-Aldrich Website.
  • Singh, P. et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.
  • Wu, Y. et al. (2017). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. RSC Advances, 7(44), 27627-27636. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.
  • Bansal, R. K., & Kumar, R. (2021). Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. Medicinal Chemistry Research, 30, 1285–1297.
  • Kilpeläinen, T. P. et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1604–1610. [Link]

  • Sumners, C. et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments, (112), 54069. [Link]

  • Chem-Impex. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Chem-Impex Website.
  • Shulha, T. V. et al. (2020).
  • Duncia, J. V. et al. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry, 34(9), 2525-2547. [Link]

  • Wang, Y. et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1218-1222. [Link]

  • Sharma, K., & Singh, R. (2021). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Imidazole-Based Drug Discovery. Elsevier.
  • BenchChem. Application Notes and Protocols for Angiotensin II Receptor Binding Assay in Ligand Screening.
  • Scudiero, D. A., et al. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research, 48(17), 4827-33.
  • Müller, C. E., et al. (2005). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. Archiv der Pharmazie, 338(11), 527-35.
  • Wu, Y., et al. (2020). Structural and Computational Insights into the Angiotensin II Type 1 Receptor: Advances in Antagonist Design and Implications for Hypertension Therapy (2020–2024). Molecules, 25(24), 5898.

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Validation

The Compass of Discovery: A Guide to Confirming Mechanism of Action Through Comparative Studies

For the dedicated researcher, the journey from a promising compound to a validated therapeutic is a meticulous process of discovery and confirmation. A pivotal milestone in this journey is the definitive confirmation of...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the journey from a promising compound to a validated therapeutic is a meticulous process of discovery and confirmation. A pivotal milestone in this journey is the definitive confirmation of a drug's mechanism of action (MoA). This is not merely an academic exercise; it is the bedrock upon which clinical efficacy and safety are built. Understanding how a drug works allows for rational patient selection, prediction of potential side effects, and the design of next-generation therapies.

This guide provides a framework for designing and executing comparative studies to elucidate and confirm a product's MoA. We will move beyond theoretical concepts to provide actionable, field-proven insights and detailed experimental protocols. Our focus is on generating robust, comparative data that will withstand scientific scrutiny and inform critical drug development decisions.

The Strategic Imperative: Why Comparative MoA Studies are Non-Negotiable

In today's competitive landscape, simply demonstrating that a drug has a biological effect is insufficient. A deep mechanistic understanding, supported by comparative data, provides a significant competitive advantage. It allows you to differentiate your product by highlighting its unique mode of action, superior target engagement, or improved selectivity compared to existing alternatives. This knowledge is crucial for compelling regulatory submissions and for communicating the value of your therapeutic to the scientific and medical communities.[1]

I. Foundational Principles of Comparative MoA Elucidation

Before delving into specific experimental designs, it is crucial to establish a logical framework for your investigation. The confirmation of an MoA is not a linear process but rather an iterative cycle of hypothesis generation and testing.

The "Hypothesize-Interrogate-Validate" Paradigm

A robust MoA confirmation strategy follows a cyclical paradigm. Initial in silico or high-throughput screening data may suggest a putative target or pathway. This forms the basis of your initial hypothesis. The subsequent experimental phase involves a multi-pronged approach to interrogate this hypothesis from different angles. Finally, the collective evidence is synthesized to validate or refine the proposed MoA.

A Initial Hypothesis (e.g., Target ID from HTS) B Biochemical & Biophysical Interrogation A->B C Cell-Based Assays A->C E Data Synthesis & MoA Confirmation B->E D Target Validation in Complex Systems C->D D->E E->A Refine Hypothesis

Figure 1: The iterative "Hypothesize-Interrogate-Validate" workflow for MoA confirmation.

II. The Experimental Toolkit: A Multi-Parametric Approach

No single experiment can definitively confirm an MoA. A battery of well-designed, orthogonal assays is required to build a compelling body of evidence. Below, we detail key experimental approaches, providing both the "why" and the "how."

A. Direct Target Engagement: Is Your Drug Hitting its Mark?

The first and most fundamental question is whether your compound directly interacts with its intended target. Answering this requires quantitative biophysical and biochemical assays.

For enzyme targets, a competitive inhibition assay is a cornerstone of MoA studies. This assay determines whether your compound competes with the enzyme's natural substrate, providing strong evidence of direct binding to the active site.[2]

Core Principle: By measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations, you can determine the inhibition constant (Ki), a direct measure of the inhibitor's potency.[3][4]

Comparative Insight: Comparing the Ki values of your lead compound with those of competitor molecules provides a clear, quantitative measure of relative potency at the biochemical level.

Experimental Protocol: Competitive Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Reconstitute the purified enzyme to a known concentration in an appropriate assay buffer.

    • Prepare a stock solution of the substrate and determine its Michaelis constant (Km) under the assay conditions.[5]

  • Inhibitor Preparation:

    • Prepare a serial dilution of your test compound and competitor compounds in the assay buffer. A typical starting range is from 100 µM down to 1 pM.

  • Assay Setup (96- or 384-well plate format):

    • Add a fixed concentration of the enzyme to each well.

    • Add the serially diluted inhibitors to the appropriate wells.

    • Include "no inhibitor" controls (for Vmax determination) and "no enzyme" controls (for background subtraction).

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding the substrate at a concentration around its Km.[5]

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence). Ensure you are measuring the initial reaction velocity.[4]

  • Data Analysis:

    • Plot the initial reaction velocity against the inhibitor concentration.

    • Fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50.[3]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

SPR is a powerful, label-free technology that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug to its target protein.[6]

Core Principle: SPR measures changes in the refractive index at the surface of a sensor chip as your compound (the analyte) flows over and binds to the immobilized target protein (the ligand). This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7]

Comparative Insight: Directly comparing the KD, ka, and kd values of your compound with those of alternatives provides a nuanced understanding of their binding characteristics. For example, a compound with a slower dissociation rate may have a longer duration of action in vivo.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization:

    • Covalently attach the purified target protein to the sensor chip surface using a suitable chemistry (e.g., amine coupling).[8]

    • Aim for a low immobilization density to avoid mass transport limitations.[9]

  • Analyte Preparation:

    • Prepare a series of dilutions of your test compound and competitor compounds in the running buffer.

  • Binding Analysis:

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the binding response (measured in Resonance Units, RU) over time to generate a sensorgram.[6]

    • After the association phase, switch back to the running buffer to monitor the dissociation phase.[6]

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.[7]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[10]

B. Target Engagement in the Cellular Environment

Demonstrating that your drug binds its target in a test tube is a critical first step, but it is essential to confirm this engagement within the complex milieu of a living cell.

CETSA is a powerful technique for verifying and quantifying drug-target engagement in intact cells.[11]

Core Principle: The binding of a ligand (your drug) to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the drug, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the target protein in the presence of the drug indicates direct engagement.[12][13]

Comparative Insight: By comparing the magnitude of the thermal shift induced by your compound versus other molecules, you can rank their relative target engagement potency in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to an appropriate density and treat with your test compound, a competitor compound, or a vehicle control for a defined period.[14]

  • Heating:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes.[15]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thawing.[15]

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the soluble target protein in the supernatant at each temperature using a specific antibody-based method such as Western blotting or an AlphaScreen assay.[14]

  • Data Analysis:

    • Plot the percentage of soluble target protein against the temperature for each treatment condition.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) represents the thermal shift.

C. Functional Consequences of Target Engagement

Confirming that your drug binds its target is necessary but not sufficient. You must also demonstrate that this binding event leads to the desired functional outcome.

RNAi is a powerful genetic tool for validating that the observed cellular phenotype of your drug is indeed a consequence of its interaction with the intended target.[16]

Comparative Insight: While not a direct comparison of compounds, this experiment is crucial for validating the primary MoA of your lead candidate. It provides a "genetic control" for your pharmacological intervention.

  • siRNA Design and Transfection:

    • Design and synthesize at least two independent siRNAs targeting different regions of your target's mRNA to control for off-target effects.[19]

    • Transfect the cells with the siRNAs or a non-targeting control siRNA.

  • Knockdown Confirmation:

    • After 48-72 hours, harvest a subset of the cells and confirm the knockdown of the target protein by qRT-PCR (for mRNA levels) and/or Western blotting (for protein levels).[19]

  • Phenotypic Assay:

    • Treat the remaining cells (target knockdown and control) with your drug or a vehicle control.

    • Measure the relevant cellular phenotype (e.g., cell viability, signaling pathway activation, gene expression).

  • Data Analysis:

    • Compare the effect of your drug in the control siRNA-treated cells versus the target-knockdown cells. A significant reduction in the drug's effect in the knockdown cells validates the target.

cluster_0 Control Cells (Non-Targeting siRNA) cluster_1 Experimental Cells (Target siRNA) A Drug Treatment B Target Protein Present A->B C Observed Phenotype B->C F Diminished Phenotype D Drug Treatment E Target Protein Knockdown D->E E->F

Figure 2: Logical workflow for an RNAi target validation experiment.

III. Data Presentation and Interpretation: The Art of Objective Comparison

The goal of these experiments is to generate clear, interpretable, and comparative data. How you present this data is as important as the quality of the data itself.

Summarizing Quantitative Data in Tables

Structured tables are essential for the direct comparison of key parameters.

Table 1: Comparative Biochemical and Biophysical Parameters

CompoundTargetAssayParameterValue
Your Compound Kinase XEnzyme AssayKi5 nM
Competitor AKinase XEnzyme AssayKi50 nM
Competitor BKinase XEnzyme AssayKi200 nM
Your Compound Kinase XSPRKD10 nM
Competitor AKinase XSPRKD100 nM
Competitor BKinase XSPRKD500 nM

Table 2: Comparative Cellular Target Engagement and Functional Potency

CompoundTargetAssayParameterValue
Your Compound Kinase XCETSAΔTm+5.2 °C
Competitor AKinase XCETSAΔTm+2.1 °C
Your Compound Cell Line YCell ViabilityEC50100 nM
Competitor ACell Line YCell ViabilityEC501 µM
Interpreting Potency and Efficacy

It is crucial to distinguish between potency and efficacy when comparing compounds.[20][21]

  • Potency (EC50, IC50, Ki, KD): The concentration of a drug required to produce 50% of its maximal effect. A lower value indicates higher potency.[22]

  • Efficacy (Emax): The maximum response achievable from a drug.[20][21]

In your analysis, clearly state whether your compound is more potent, more efficacious, or both, compared to the alternatives.

IV. Synthesizing the Evidence: Building a Coherent Mechanistic Narrative

The final and most critical step is to synthesize the data from your orthogonal experiments into a cohesive and compelling narrative that confirms the MoA. Your narrative should clearly articulate how the biochemical, biophysical, and cellular data converge to support your central hypothesis.

For instance: "Our lead compound, Compound-X, demonstrates potent inhibition of Kinase Y in a biochemical assay (Ki = 5 nM), which is 10-fold more potent than the current standard of care. This direct interaction was confirmed by SPR, which revealed a high-affinity binding constant (KD = 10 nM). Critically, we have shown that Compound-X engages Kinase Y in intact cells, as evidenced by a significant thermal stabilization of the target in a CETSA experiment (ΔTm = +5.2 °C). The functional consequence of this target engagement is a potent, dose-dependent inhibition of cancer cell proliferation (EC50 = 100 nM). The on-target activity of Compound-X was validated using RNAi; knockdown of Kinase Y abrogated the anti-proliferative effect of the compound. Taken together, these data provide a comprehensive and robust confirmation that Compound-X exerts its anti-cancer effects through the direct and potent inhibition of Kinase Y."

V. Conclusion: From Data to Decision

Confirming the mechanism of action through rigorous comparative studies is not an endpoint in itself, but rather a critical enabler of informed drug development. The experimental framework and protocols outlined in this guide are designed to generate the high-quality, comparative data necessary to de-risk your development program, differentiate your product, and ultimately, accelerate its path to the clinic. By embracing a multi-parametric, evidence-based approach, you can build a compelling scientific narrative that will resonate with researchers, clinicians, and regulatory authorities alike.

References

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  • Guide to Running an SPR Experiment. (2022). Nicoya. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

  • Getting Started with SPR. (n.d.). Bio-Rad. [Link]

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

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Comparative

A Comprehensive Guide to the Statistical Validation of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(1H-imidazol-1-yl)butanoic acid hydrochloride is a heterocyclic compound with potential applications in pharmaceutical research and developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-1-yl)butanoic acid hydrochloride is a heterocyclic compound with potential applications in pharmaceutical research and development. Its structure, featuring an imidazole ring linked to a butanoic acid chain, suggests its potential as a versatile building block in medicinal chemistry. The hydrochloride salt form is often utilized to enhance solubility and stability. Rigorous analytical validation is paramount to ensure the identity, purity, and quality of this compound before its use in further research or preclinical studies. This guide outlines a comprehensive approach to its statistical and experimental validation.

Physicochemical Properties

A foundational aspect of validation is the determination of the compound's fundamental physicochemical properties.

PropertyExpected Value
Molecular Formula C₇H₁₁ClN₂O₂
Molecular Weight 190.63 g/mol
Appearance White to off-white crystalline solid
Melting Point 155-160 °C (with decomposition)
Solubility Soluble in water and methanol

Part 1: Structural Elucidation and Confirmation

The primary step in validation is the unambiguous confirmation of the chemical structure. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

¹H NMR (400 MHz, D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6s1HImidazole C2-H
~7.4s1HImidazole C4-H
~7.3s1HImidazole C5-H
~4.2t2HN-CH₂
~2.4t2HCH₂-COOH
~2.1p2HCH₂-CH₂-CH₂

¹³C NMR (100 MHz, D₂O):

Chemical Shift (δ, ppm)Assignment
~178C=O (Carboxylic acid)
~137Imidazole C2
~122Imidazole C4
~120Imidazole C5
~48N-CH₂
~33CH₂-COOH
~25CH₂-CH₂-CH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) corresponding to the free base.

Ionm/z (Expected)
[M+H]⁺155.0815
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an ATR (Attenuated Total Reflectance) accessory.

  • Analysis: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the functional groups.

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (imidazole)
~2900-2800C-H stretch (aliphatic)
~2700-2500O-H stretch (carboxylic acid)
~1710C=O stretch (carboxylic acid)
~1550, ~1450C=N, C=C stretch (imidazole ring)
Workflow for Structural Elucidation

cluster_Structural_Elucidation Structural Elucidation Workflow Sample 4-(1H-imidazol-1-yl)butanoic acid HCl NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed

Caption: Workflow for the structural confirmation of the target compound.

Part 2: Purity Assessment and Impurity Profiling

Once the structure is confirmed, it is crucial to determine the purity of the compound and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of pharmaceutical compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Determine the area percentage of the main peak to assess purity.

ParameterSpecification
Purity (by area %) ≥ 98.0%
Individual Impurity ≤ 0.5%
Total Impurities ≤ 1.0%
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound, which can be compared to the theoretical values to confirm its elemental composition and purity.

  • Instrumentation: An elemental analyzer.

  • Analysis: A small, accurately weighed sample is combusted in a stream of oxygen. The resulting gases are separated and quantified.

  • Calculation: The percentage of each element is calculated and compared to the theoretical values.

ElementTheoretical %Experimental %
C 44.0944.15 ± 0.3
H 5.815.78 ± 0.3
Cl 18.5918.65 ± 0.3
N 14.6914.75 ± 0.3
O 16.7816.67 ± 0.3
Workflow for Purity Assessment

cluster_Purity_Assessment Purity Assessment Workflow Confirmed_Sample Structurally Confirmed Sample HPLC HPLC Analysis Confirmed_Sample->HPLC Elemental Elemental Analysis Confirmed_Sample->Elemental Purity_Established Purity Established HPLC->Purity_Established Elemental->Purity_Established

Caption: Workflow for establishing the purity of the target compound.

Part 3: Comparison with an Alternative Compound

To provide context for the properties of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride, a comparison with a structurally similar compound, such as 3-(1H-imidazol-1-yl)propanoic acid hydrochloride, can be insightful.

Feature4-(1H-imidazol-1-yl)butanoic acid HCl3-(1H-imidazol-1-yl)propanoic acid HClRationale for Difference
Alkyl Chain Length Butanoic (4 carbons)Propanoic (3 carbons)The key structural difference.
Molecular Weight 190.63 g/mol 176.60 g/mol Due to the additional methylene group.
LogP (Predicted) LowerHigherThe longer alkyl chain in the butanoic acid derivative may slightly increase its lipophilicity.
Expected HPLC Retention LongerShorterOn a reversed-phase column, the more lipophilic compound is expected to have a longer retention time.

Conclusion

The comprehensive validation of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride requires a multi-faceted analytical approach. The combination of NMR, MS, and FTIR spectroscopy provides unambiguous structural confirmation. Purity is best assessed through HPLC, with elemental analysis offering complementary evidence of composition. By following the detailed protocols and comparing the experimental data with the expected values presented in this guide, researchers can ensure the quality and integrity of this compound for its intended scientific applications. This rigorous validation is a critical component of reproducible and reliable research in the field of drug discovery and development.

References

  • PubChem National Center for Biotechnology Information. 4-(1H-imidazol-1-yl)butanoic acid. (Accessed January 26, 2026). [Link]

  • SpectraBase. 4-(1H-Imidazol-1-yl)butanoic acid, trimethylsilyl ester. (Accessed January 26, 2026). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. (Accessed January 26, 2026). [Link]

  • Magnetic Resonance in Chemistry. Imidazol-1-ylalkanoic acids as extrinsic 1H NMR probes for the determination of intracellular pH, extracellular pH and cell volume. (Accessed January 26, 2026). [Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-(1H-imidazol-1-yl)butanoic acid hydrochloride

A Researcher's Guide to Safely Handling 4-(1H-imidazol-1-yl)butanoic acid hydrochloride This guide synthesizes this information with established laboratory safety principles to provide a comprehensive operational and dis...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-(1H-imidazol-1-yl)butanoic acid hydrochloride

This guide synthesizes this information with established laboratory safety principles to provide a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.

Immediate Safety Profile & Required PPE

Before handling 4-(1H-imidazol-1-yl)butanoic acid hydrochloride, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryRequired EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes of solutions and airborne powder, which can cause severe eye damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Prevents skin contact with the corrosive compound, which can cause severe burns.[4][5]
Body Protection A lab coat is the minimum requirement. An impervious apron is recommended when handling larger quantities.Protects skin and clothing from spills and contamination.[6]
Respiratory Protection Use in a certified chemical fume hood. A respirator may be necessary for large spills or inadequate ventilation.Prevents inhalation of the powdered compound, which can irritate the respiratory tract.[3][7]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for safety. The following sections detail the procedural steps for handling 4-(1H-imidazol-1-yl)butanoic acid hydrochloride, from preparation to disposal.

Preparation and Engineering Controls

Before beginning any work, ensure that all necessary safety equipment is readily accessible and in good working order. This includes a certified chemical fume hood, an emergency eyewash station, and a safety shower.[3] All manipulations of the solid compound or its concentrated solutions should be performed within a chemical fume hood to minimize inhalation exposure.[3][6]

Donning PPE: A Self-Validating Sequence

The order in which you put on your PPE is critical to prevent cross-contamination.

  • Lab Coat/Apron: Don first to protect your clothing.

  • Gloves: Inspect for any tears or defects before wearing.

  • Face Shield and Goggles: Put on last to ensure a clear field of vision and to avoid accidentally touching your face with contaminated gloves later.

Handling and Experimental Workflow

When handling 4-(1H-imidazol-1-yl)butanoic acid hydrochloride, always use caution to avoid generating dust.[1][7] If transferring the solid, do so carefully. When preparing solutions, always add the acidic compound to the solvent slowly; never the other way around, especially with water, to avoid a potentially violent exothermic reaction.[3][8]

The following DOT graph illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Start Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Solid Handling Dissolving Dissolving in Solvent Task->Dissolving Solution Prep Handling Dilute Handling Dilute Solution Task->Handling Dilute Working with <1M Solution PPE_Solid Fume Hood Lab Coat Nitrile Gloves Splash Goggles Face Shield Weighing->PPE_Solid PPE_Dissolving Fume Hood Lab Coat Nitrile Gloves Splash Goggles Face Shield Dissolving->PPE_Dissolving PPE_Dilute Lab Coat Nitrile Gloves Safety Glasses Handling Dilute->PPE_Dilute

PPE selection based on the experimental task.
Doffing PPE and Decontamination

The removal of PPE should be done in a manner that prevents contamination of your skin and clothing.

  • Face Shield and Goggles: Remove by handling the strap, avoiding touching the front.

  • Gloves: Peel off one glove, turning it inside out. Use the clean hand to remove the second glove from the inside, so you are not touching the contaminated outer surface.

  • Lab Coat/Apron: Remove by rolling it away from your body.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Spill: For small spills of the solid, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal. For liquid spills, use an appropriate absorbent material. In case of a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 4-(1H-imidazol-1-yl)butanoic acid hydrochloride, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Acidic waste should be neutralized before disposal, if permitted by your institution's guidelines.[11]

  • Contaminated PPE: Dispose of in a designated hazardous waste container.

Never dispose of this chemical down the drain.[12] All chemical waste must be disposed of through your institution's hazardous waste management program.[12][13]

By adhering to these protocols, you can ensure a safe and effective research environment when working with 4-(1H-imidazol-1-yl)butanoic acid hydrochloride.

References

  • UPenn EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • Zaera Research Group, UC Riverside. (2014, March 3). Working with Acids Standard Operating Procedure. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • University of Utah. (n.d.). Acid Handling. [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • Marathon Petroleum. (2021, January 31). Safe Handling of Acid and Caustic. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-imidazol-1-yl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1H-imidazol-1-yl)butanoic acid hydrochloride
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